Darolutamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN6O2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1/i2D3,12D |
InChI Key |
BLIJXOOIHRSQRB-ZTXDNGCXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Imperative of Deuteration: A Technical Guide to the Hypothetical Purpose of Deuterated Darolutamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Executive Summary
Darolutamide (B1677182) is a potent, second-generation androgen receptor inhibitor (ARI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure contributes to a favorable safety profile with low blood-brain barrier penetration. Like many small molecule drugs, its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is primarily dictated by its metabolism. This technical guide explores the hypothetical purpose of developing a deuterated version of darolutamide. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, at specific metabolically labile sites, it is plausible to favorably alter the drug's metabolic fate. This could potentially lead to an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and a more consistent plasma concentration, thereby potentially enhancing its therapeutic index. This document will delve into the established metabolic pathways of darolutamide, the principles of deuteration, and the theoretical advantages that a deuterated darolutamide molecule could offer.
Introduction to Darolutamide and its Mechanism of Action
Darolutamide is a non-steroidal androgen receptor inhibitor that displays a high binding affinity for the androgen receptor (AR).[1][2][3] In prostate cancer, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR promotes cancer cell growth and survival.[1] Darolutamide functions by competitively inhibiting this binding, which in turn prevents the translocation of the AR to the cell nucleus and subsequent AR-mediated gene transcription.[1] This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells.[1] The major active metabolite of darolutamide, keto-darolutamide, exhibits a similar in vitro activity to the parent drug.[1][4]
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding (e.g., testosterone or DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote cell growth, proliferation, and survival. Darolutamide disrupts this cascade at the initial step by preventing androgen binding to the AR.
Figure 1: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of Darolutamide.
Pharmacokinetics and Metabolism of Darolutamide
A thorough understanding of darolutamide's pharmacokinetic profile is essential to identify opportunities for improvement through deuteration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Darolutamide is administered orally, and its bioavailability is significantly increased when taken with food.[1][4] The plasma protein binding of darolutamide is high.[1] Darolutamide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by UGT1A9 and UGT1A1.[1] The main metabolic pathway is oxidation, leading to the formation of the active metabolite keto-darolutamide.[1][4] The half-life of both darolutamide and keto-darolutamide is approximately 20 hours.[1] Excretion occurs via both urine and feces.[1]
| Parameter | Darolutamide | Keto-darolutamide |
| Tmax (hours) | ~4 | ~4 |
| Half-life (hours) | ~20 | ~20 |
| Protein Binding | 92% | 99.8% |
| Metabolism | CYP3A4, UGT1A9, UGT1A1 | Further CYP3A4 oxidation |
| Excretion | Urine (63.4%) and Feces (32.4%) | - |
Table 1: Summary of Pharmacokinetic Parameters for Darolutamide and its Active Metabolite, Keto-darolutamide.[1][4][5]
Metabolic Pathway of Darolutamide
The primary metabolic transformation of darolutamide is the CYP3A4-mediated oxidation to keto-darolutamide. This metabolite is pharmacologically active and present in plasma at concentrations higher than the parent drug. Both darolutamide and keto-darolutamide can undergo further metabolism through glucuronidation.
Figure 2: Simplified metabolic pathway of Darolutamide.
The Principle of Drug Deuteration
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[6][7] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By deuterating these metabolically labile positions, the rate of metabolism can be slowed down.[6][7]
The potential benefits of this approach include:
-
Increased Half-life and Exposure: Slower metabolism can lead to a longer drug half-life and greater overall drug exposure (AUC).
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation could improve the drug's safety profile.
-
More Predictable Pharmacokinetics: Reduced inter-individual variability in drug metabolism.
-
Potentially Lower Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.
Hypothetical Purpose and Strategy for Deuterated Darolutamide
Given that the primary metabolic pathway of darolutamide is CYP3A4-mediated oxidation to keto-darolutamide, the most logical deuteration strategy would be to target the C-H bonds that are cleaved in this reaction. While the exact positions are not detailed in the public literature, it is hypothesized that deuteration at or near the site of oxidation would be most effective in slowing down the formation of keto-darolutamide.
The primary purpose of developing a deuterated darolutamide would be to improve its pharmacokinetic profile. Specifically, by slowing the rate of metabolism, a deuterated version could potentially exhibit:
-
A longer terminal half-life.
-
Increased plasma concentrations of the parent drug.
-
A lower ratio of the keto-darolutamide metabolite to the parent drug.
These changes could translate into a more sustained therapeutic effect and potentially allow for a lower or less frequent dosing regimen.
Hypothetical Pharmacokinetic Comparison
The following table presents a hypothetical comparison of the pharmacokinetic parameters of darolutamide and a potential deuterated version. It is important to note that these values for deuterated darolutamide are purely illustrative and would need to be confirmed through experimental studies.
| Parameter | Darolutamide (Observed) | Deuterated Darolutamide (Hypothetical) |
| Half-life (hours) | ~20 | 25 - 30 |
| AUC (ng·h/mL) | X | > X |
| Cmax (ng/mL) | Y | Potentially similar or slightly higher |
| Metabolite-to-Parent Ratio | >1 | <1 |
Table 2: Hypothetical Comparison of Pharmacokinetic Parameters.
Experimental Protocols
To evaluate the pharmacokinetic profile of a novel deuterated darolutamide and compare it to its non-deuterated counterpart, a series of in vitro and in vivo experiments would be necessary.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of deuterated and non-deuterated darolutamide in liver microsomes.
Methodology:
-
Incubate deuterated and non-deuterated darolutamide at a fixed concentration (e.g., 1 µM) with human liver microsomes.
-
Initiate the metabolic reaction by adding NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the parent drug at each time point using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of deuterated and non-deuterated darolutamide in a relevant animal model (e.g., rats or dogs).
Methodology:
-
Administer a single oral or intravenous dose of deuterated and non-deuterated darolutamide to separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the plasma concentrations of the parent drug and its major metabolites (e.g., keto-darolutamide) using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance for both compounds.
Figure 3: Experimental workflow for comparing the pharmacokinetics of deuterated and non-deuterated Darolutamide.
Conclusion
While there is currently no publicly available information on a deuterated version of darolutamide, the principles of drug deuteration suggest a clear therapeutic rationale for its development. By targeting the known metabolic hotspots of darolutamide, a deuterated analog could exhibit a more favorable pharmacokinetic profile, potentially leading to improved clinical outcomes. The synthesis and evaluation of such a compound, following the experimental protocols outlined in this guide, would be a logical next step in exploring this promising avenue of drug optimization. The potential to enhance the therapeutic window of an already effective drug like darolutamide makes the exploration of its deuterated counterpart a scientifically compelling endeavor for drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ODM-201: a new-generation androgen receptor inhibitor in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darolutamide (ODM-201) for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Darolutamide-d4 chemical properties and synthesis
An In-depth Technical Guide to Darolutamide-d4
This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, a deuterated analog of the potent androgen receptor inhibitor, Darolutamide. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound is a stable, isotopically labeled form of Darolutamide, utilized as a reference standard in analytical and research applications, such as pharmacokinetic studies, to differentiate it from the unlabeled drug.[1][2] The introduction of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the compound's chemical and biological activity.
Two primary CAS numbers are reported for this compound, likely corresponding to different deuteration patterns on the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl-2,3,3,3-d4)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | [3][4] |
| CAS Number | 2484757-20-0; 2484757-19-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₅D₄ClN₆O₂ | [3][4][6][7] |
| Molecular Weight | 402.87 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Methanol, DMSO | [2][5][8] |
| Storage Conditions | Powder: -20°C for up to 3 years; Solution: -80°C for 6 months | [2] |
| Synonyms | ODM-201-d4, Nubeqa-d4, BAY-1841788-d4 | [2][5] |
Synthesis of Darolutamide
The synthesis of Darolutamide involves a multi-step process, typically culminating in the coupling of two key pyrazole (B372694) intermediates. While specific protocols for the deuterated analog are proprietary, the synthesis of this compound would follow a similar pathway, incorporating a deuterated starting material at an appropriate stage. A plausible approach would involve using a deuterated version of the (S)-1-(pyrazol-1-yl)propan-2-amine intermediate.
Several synthetic routes have been published in patents and scientific literature.[9][10] A generalized synthetic workflow is depicted below.
Example Experimental Protocol: Amide Coupling
The following is a representative experimental protocol for the amide coupling step, adapted from public patent literature.[11] The synthesis of this compound would require the substitution of Intermediate B with its corresponding deuterated analog.
Objective: To couple 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (Intermediate A) with (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-amine (Intermediate B).
Materials:
-
Intermediate A (1.0 eq)
-
Intermediate B (1.0 - 1.2 eq)
-
Coupling agent (e.g., T3P®, HATU) (1.1 - 1.5 eq)
-
Organic base (e.g., DIPEA, N-methylmorpholine) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF, Ethyl Acetate)
Procedure:
-
To a stirred solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in anhydrous ethyl acetate (B1210297) at 0-10°C, add diisopropylethylamine (DIPEA) (2.5 eq).
-
Slowly add a solution of propylphosphonic anhydride (B1165640) (T3P®) (1.5 eq) in ethyl acetate to the reaction mixture, maintaining the temperature below 15°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude amide is then typically taken to the final reduction step without further purification.
Final Step: Reduction The ketone in the coupled product is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as ethanol (B145695) to yield the final Darolutamide product.[9]
Mechanism of Action
Darolutamide is a potent and structurally distinct androgen receptor (AR) inhibitor.[12][13] Its mechanism of action involves competitively blocking multiple steps in the AR signaling pathway, which is a critical driver for the growth and survival of prostate cancer cells.[14][15][16]
The key inhibitory actions of Darolutamide are:
-
Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR with high affinity, preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating the receptor.[13][14]
-
Prevention of AR Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide inhibits this process, keeping the receptor sequestered in the cytoplasm.[13][16]
-
Blockade of AR-Mediated Transcription: By preventing nuclear translocation, Darolutamide ultimately blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of target genes essential for prostate cancer cell proliferation and survival.[13][14][17]
The primary metabolite, keto-darolutamide, demonstrates similar in vitro antagonistic activity to the parent compound.[13][18] Furthermore, Darolutamide shows efficacy against various AR mutants that can confer resistance to other antiandrogen therapies.[12] Recent studies also suggest a reciprocal crosstalk between the AR and PI3K/AKT/mTOR signaling pathways, where inhibition of one can lead to the compensatory activation of the other.[19] Combining Darolutamide with inhibitors of the PI3K/AKT/mTOR pathway has shown superior efficacy in preclinical models.[19]
References
- 1. This compound - CAS - 2484757-20-0 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Darolutamide D4 | CAS No- 2484757-19-7 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Darolutamide D4 | CAS 2484757-19-7 | LGC Standards [lgcstandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. CN111116476A - Method for preparing antitumor drug doramemide - Google Patents [patents.google.com]
- 12. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Table 3, Key Characteristics of Darolutamide, Enzalutamide, Apalutamide, and Abiraterone - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Mechanism of Action of Darolutamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide is a structurally distinct, second-generation, non-steroidal androgen receptor (AR) inhibitor. It is a critical therapeutic agent for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] The "-d4" designation in Darolutamide-d4 indicates that it is a deuterated form of the parent compound. Deuteration, the substitution of hydrogen with its isotope deuterium, is a common strategy in drug development to favorably alter pharmacokinetic properties, such as slowing the rate of metabolic breakdown, without changing the fundamental mechanism of action. This guide provides a detailed technical overview of the core mechanism of action of Darolutamide, which is functionally identical to this compound, with a focus on its molecular interactions, relevant signaling pathways, and the experimental validation of its activity.
Core Mechanism of Action: A Multi-faceted Androgen Receptor Antagonism
Prostate cancer cell growth is predominantly driven by androgen hormones, such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1][3] These androgens bind to and activate the androgen receptor (AR), a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, where it regulates the expression of genes responsible for cell proliferation and survival.[3][4]
Darolutamide exerts its therapeutic effect by potently and competitively inhibiting multiple key steps in the AR signaling pathway.[1][3][5]
-
Competitive Inhibition of Androgen Binding : Darolutamide binds with high affinity to the ligand-binding domain (LBD) of the AR.[3][6] This direct competition prevents endogenous androgens from binding to and activating the receptor.[3][5]
-
Inhibition of AR Nuclear Translocation : Even if some AR activation were to occur, Darolutamide disrupts the subsequent movement of the AR from the cell's cytoplasm into the nucleus.[1][3][7] This is a critical step, as the AR must be in the nucleus to exert its effects on gene expression.
-
Inhibition of AR-Mediated Transcription : By preventing nuclear translocation and altering the receptor's conformation, Darolutamide ultimately blocks the AR from binding to androgen response elements (AREs) on DNA and recruiting the necessary co-regulator proteins to initiate the transcription of target genes.[1][5][6][7]
The culmination of these actions is a significant reduction in the expression of AR-regulated genes, leading to decreased prostate cancer cell proliferation and potent antitumor activity.[1][8] Notably, Darolutamide and its active metabolite, keto-darolutamide, have demonstrated efficacy against wild-type AR and several known mutant forms of the AR that can confer resistance to other antiandrogen therapies.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by Darolutamide.
Caption: Androgen Receptor Signaling Pathway and Darolutamide's Inhibition Points.
Quantitative Data Summary
The potency and pharmacokinetic profile of Darolutamide and its major active metabolite, keto-darolutamide, have been characterized through various preclinical and clinical studies.
Table 1: In Vitro Potency of Darolutamide and Keto-darolutamide
| Compound | Target | Assay Type | Value | Reference |
| Darolutamide | Androgen Receptor | Binding Affinity (Ki) | 11 nM | [10] |
| Darolutamide | Androgen Receptor | Functional Inhibition (IC50) | 26 nM | [10] |
| Keto-darolutamide | Androgen Receptor | Binding Affinity (Ki) | 8 nM | [10] |
| Keto-darolutamide | Androgen Receptor | Functional Inhibition (IC50) | 38 nM | [10] |
Table 2: Key Pharmacokinetic Parameters of Darolutamide (600 mg twice daily)
| Parameter | Value | Conditions / Notes | Reference |
| Absorption | |||
| Absolute Bioavailability | ~30% | Following a 300 mg dose under fasted conditions. | [5][11] |
| Bioavailability Increase | 2.0 to 2.5-fold | When administered with food. | [11] |
| Time to Peak (Tmax) | ~4 hours | After a single 600 mg oral dose. | [11] |
| Distribution | |||
| Plasma Protein Binding | 92% (Darolutamide) | Mainly bound to albumin. | [5] |
| Plasma Protein Binding | 99.8% (Keto-darolutamide) | Mainly bound to albumin. | [5] |
| Metabolism | |||
| Primary Pathways | CYP3A4-mediated oxidation | Also metabolized by UGT1A9 and UGT1A1. | [5][11] |
| Active Metabolite | Keto-darolutamide | Found in plasma at ~2 times the concentration of Darolutamide. | [5] |
| Excretion | |||
| Half-life (t1/2) | ~20 hours | For both Darolutamide and keto-darolutamide. | [5] |
| Route of Excretion | ~63.4% in urine, ~32.4% in feces | Following a single radiolabeled oral dose. | [5][11] |
Experimental Protocols
The mechanism of action and efficacy of Darolutamide have been established through a series of key in vitro and in vivo experiments. While specific, detailed protocols are proprietary, the general methodologies are described below.
Androgen Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki) of Darolutamide for the androgen receptor.
-
Methodology : This is a competitive binding assay. A constant concentration of a radiolabeled androgen (e.g., 3H-R1881, a synthetic androgen) is incubated with a source of AR protein (e.g., lysate from prostate cancer cells or recombinant AR). Increasing concentrations of the test compound (Darolutamide) are added to compete for binding with the radiolabeled ligand. After incubation, bound and free radioligand are separated (e.g., via filtration). The amount of bound radioactivity is measured using a scintillation counter. The concentration of Darolutamide that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
-
Objective : To measure the functional ability of Darolutamide to inhibit AR-mediated gene transcription (IC50).
-
Methodology : Prostate cancer cells (e.g., LNCaP or VCaP) are transiently transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple androgen response elements (AREs). The cells are then treated with an androgen (e.g., R1881) to stimulate AR activity, in the presence of varying concentrations of Darolutamide. After a set period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., by luminescence). A dose-response curve is generated to determine the IC50 value, representing the concentration of Darolutamide required to inhibit 50% of the androgen-induced reporter activity.
In Vivo Xenograft Tumor Model
-
Objective : To evaluate the in vivo anti-tumor efficacy of Darolutamide.
-
Methodology : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human prostate cancer cells (e.g., LAPC-4 or VCaP) that form androgen-dependent tumors. Once tumors reach a specified volume, the mice are randomized into treatment groups. One group receives a vehicle control, while other groups receive Darolutamide, typically administered orally on a daily schedule. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker assessment). The primary endpoint is the inhibition of tumor growth compared to the control group.[8]
Experimental Workflow Diagram
References
- 1. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 2. nubeqahcp.com [nubeqahcp.com]
- 3. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darolutamide - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Pharmacokinetic Profile of Darolutamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetic profile of darolutamide (B1677182), a potent androgen receptor inhibitor. It is important to note that "Darolutamide-d4" is the deuterated form of darolutamide.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the non-deuterated active drug in biological samples.[1] As such, a full, independent pharmacokinetic profile for this compound is not the subject of extensive study; rather, the focus is on the pharmacologically active compound, darolutamide.
Darolutamide is a nonsteroidal antiandrogen medication used in the treatment of non-metastatic castration-resistant prostate cancer.[3] It functions by competitively inhibiting androgen receptors, which in turn hinders the growth of prostate cancer cells.[4][5] This guide details the absorption, distribution, metabolism, and excretion of darolutamide, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Absorption
Darolutamide is absorbed gradually after oral administration, with peak plasma concentrations being reached approximately 4 hours after a single 600 mg dose.[3][4] The absolute bioavailability of a 300 mg darolutamide tablet is about 30% when taken in a fasted state.[4][6][7] However, co-administration with food significantly increases its bioavailability by 2.0 to 2.5-fold.[3][4][5] Steady-state concentrations of the drug are typically achieved within 2 to 5 days of repeated dosing with food.[3][4]
| Parameter | Value | Condition |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Single 600 mg oral dose[3][4] |
| 3-5 hours | Fasted state[4][5] | |
| 3-8 hours | Fed state[4][5] | |
| Absolute Bioavailability | ~30% | Single 300 mg tablet, fasted[4][6][7] |
| 60-75% | With food[6][7] | |
| Effect of Food | 2.0 to 2.5-fold increase in bioavailability | Co-administration with food[3][4][5] |
| Time to Steady State | 2-5 days | Repeated dosing with food[3][4] |
| Steady-State Peak Plasma Concentration (Cmax) | ~4.79 mg/L | 600 mg twice daily dose[4] |
| Area Under the Curve (AUC 0-12h) | ~52.82 h•µg/mL | 600 mg twice daily dose[4] |
Distribution
Following intravenous administration, the apparent volume of distribution of darolutamide is 119 L.[3][4][5] Darolutamide exhibits high plasma protein binding at 92%, with the primary binding protein being albumin.[3][5] Its main active metabolite, keto-darolutamide, is even more extensively bound to plasma proteins at 99.8%.[3][5] Despite its distribution, darolutamide has been shown to have negligible penetration across the blood-brain barrier in both mice and humans.[3]
| Parameter | Value |
| Apparent Volume of Distribution (Vd) | 119 L |
| Plasma Protein Binding (Darolutamide) | 92% (mainly to albumin)[3][5] |
| Plasma Protein Binding (Keto-darolutamide) | 99.8% (mainly to albumin)[3][5] |
Metabolism
Darolutamide is primarily metabolized in the liver. The main metabolic pathway is dehydrogenation to form the active metabolite, keto-darolutamide, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[3][5] Additionally, darolutamide undergoes glucuronidation mediated by the enzymes UGT1A9 and UGT1A1.[3][5] The plasma concentration of keto-darolutamide is found to be approximately two times higher than that of the parent drug.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Darolutamide - Wikipedia [en.wikipedia.org]
- 4. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. d-nb.info [d-nb.info]
- 7. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Darolutamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide, a non-steroidal androgen receptor inhibitor, has emerged as a critical therapeutic agent in the management of prostate cancer. The deuterated analog, Darolutamide-d4, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring the stability and understanding the degradation pathways of this isotopically labeled compound are paramount for the accuracy and reliability of such analyses. This technical guide provides a comprehensive overview of the stability of Darolutamide, which serves as a close surrogate for this compound in the absence of publicly available, specific stability data for the deuterated form. The potential impact of deuterium (B1214612) substitution on the molecule's stability is also discussed. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents hypothesized degradation pathways.
Data Presentation: Stability of Darolutamide under Stress Conditions
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data for this compound is not available in the reviewed literature, studies on Darolutamide provide valuable insights. The following table summarizes the observed stability of Darolutamide under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Stable | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | Considerable degradation observed | [1] |
| Oxidative Degradation | 3% H₂O₂ | Stable | [1] |
| Thermal Degradation | 60°C | Stable | [1] |
| Photodegradation | UV light (254 nm) | Stable | [1] |
Note: The term "stable" indicates that no significant degradation was observed under the specified conditions in the cited study. "Considerable degradation" suggests that the compound is labile under these conditions, although specific percentage degradation was not consistently reported across studies.
Experimental Protocols
Detailed methodologies are essential for replicating and validating stability studies. The following protocols are synthesized from published stability-indicating methods for Darolutamide.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed to separate Darolutamide from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 20:80 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 242 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Forced Degradation Study Protocol
The following procedures are employed to induce degradation of the drug substance under various stress conditions.
-
Preparation of Stock Solution: A stock solution of Darolutamide is typically prepared in methanol.
-
Acidic Degradation: To an aliquot of the stock solution, an equal volume of 0.1 M hydrochloric acid is added. The mixture is then refluxed or kept at room temperature for a specified period.
-
Alkaline Degradation: To an aliquot of the stock solution, an equal volume of 0.1 M sodium hydroxide (B78521) is added. The mixture is refluxed or kept at room temperature for a specified period.[1] This condition is expected to show significant degradation.
-
Oxidative Degradation: An aliquot of the stock solution is treated with 3% hydrogen peroxide and kept at room temperature for a specified duration.
-
Thermal Degradation: The solid drug substance is placed in a hot air oven at a controlled temperature (e.g., 60°C) for a defined period.
-
Photodegradation: The drug substance, both in solid form and in solution, is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
Following exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the stability-indicating HPLC method.
Mandatory Visualization: Degradation Pathways and Experimental Workflow
Hypothesized Alkaline Degradation Pathway of Darolutamide
Given that Darolutamide exhibits considerable degradation under alkaline conditions, a plausible degradation pathway involves the hydrolysis of the amide bond. The following diagram illustrates this hypothesized pathway.
Caption: Hypothesized amide hydrolysis of Darolutamide under alkaline conditions.
Experimental Workflow for Forced Degradation Studies
The logical flow of a forced degradation study, from sample preparation to analysis, is depicted in the following diagram.
References
In Vitro Activity of Darolutamide-d4 on Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide is a potent and structurally distinct, non-steroidal androgen receptor (AR) antagonist.[1][2] It is utilized in the treatment of prostate cancer.[1][2] This technical guide provides an in-depth overview of the in vitro activity of Darolutamide, with the understanding that the deuterated form, Darolutamide-d4, exhibits a comparable pharmacological profile in vitro. The primary difference with deuteration lies in its metabolic properties, which are beyond the scope of this in vitro focused document. This guide will detail its mechanism of action, binding affinity, antagonist activity on wild-type and mutated AR, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Mechanism of Action
Darolutamide exerts its antagonistic effect on the androgen receptor through a multi-faceted mechanism:
-
Competitive Inhibition of Ligand Binding: Darolutamide directly competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1] This prevents the conformational changes required for receptor activation.
-
Inhibition of Nuclear Translocation: Upon agonist binding, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide effectively inhibits this testosterone-induced nuclear translocation of the AR.[3]
-
Blockade of Transcriptional Activity: By preventing AR activation and nuclear translocation, Darolutamide ultimately blocks AR-mediated gene transcription, leading to the downregulation of androgen-dependent genes crucial for prostate cancer cell proliferation and survival.[1][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data on the in vitro activity of Darolutamide.
Table 1: Androgen Receptor Binding Affinity
| Compound | Assay Type | Ki (nmol/L) | Source |
| Darolutamide (diastereomers) | Competitive AR Binding | 11 | [5] |
| Keto-darolutamide (active metabolite) | Competitive AR Binding | 8 | [5] |
| Enzalutamide | Competitive AR Binding | 86 | [5] |
| Apalutamide | Competitive AR Binding | 93 | [5] |
Table 2: In Vitro Antagonist Activity (IC50 values)
| Assay Type | Cell Line | Agonist | IC50 (nM) | Source |
| AR Luciferase Reporter Gene Assay | - | 0.45 nM Testosterone | 26 | [6] |
| Cell Viability Assay | VCaP | 0.1 nM R1881 | ~31 | [1] |
| Cell Viability Assay | LAPC-4 | 10 nM R1881 | ~99 | [1] |
| Cell Viability Assay | LNCaP | 1 nM R1881 | ~103 | [1] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound to the androgen receptor.[7][8]
Objective: To determine the inhibition constant (Ki) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)[9]
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Unlabeled androgen (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the androgen receptor with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of this compound or unlabeled androgen (for control).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved through methods like filtration through a glass fiber filter or using hydroxylapatite slurry.
-
Wash the filters or pellets to remove non-specifically bound radioligand.
-
Add scintillation cocktail to the samples.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
This protocol is based on commonly used reporter gene assays to measure the antagonist activity of compounds on AR-mediated transcription.[10][11]
Objective: To determine the IC50 value of this compound in inhibiting androgen-induced transcriptional activity.
Materials:
-
A suitable mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). Examples include AR-EcoScreen™ cells.[11]
-
Cell culture medium and supplements.
-
Androgen agonist (e.g., R1881 or DHT).
-
This compound.
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Treat the cells with a fixed concentration of the androgen agonist in the presence of varying concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lyse the cells to release the reporter enzyme.
-
Add the appropriate substrate to the cell lysate.
-
Measure the reporter gene activity (e.g., luminescence or absorbance).
-
Plot the reporter activity against the concentration of this compound to determine the IC50 value.
Androgen Receptor Nuclear Translocation Assay
This protocol outlines a method to visualize and quantify the inhibition of AR nuclear translocation.[12][13]
Objective: To assess the effect of this compound on the subcellular localization of the androgen receptor.
Materials:
-
A cell line expressing a fluorescently tagged androgen receptor (e.g., GFP-AR).
-
Cell culture medium and supplements.
-
Androgen agonist (e.g., DHT).
-
This compound.
-
Nuclear stain (e.g., DAPI or Hoechst).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed the cells on a suitable imaging plate or coverslip.
-
Treat the cells with the androgen agonist in the presence or absence of this compound.
-
Incubate the cells to allow for AR translocation.
-
Fix and permeabilize the cells.
-
Stain the nuclei with a fluorescent dye.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the tagged AR.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and its inhibition by this compound.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Inhibition by Darolutamide
Caption: Darolutamide inhibits AR signaling by competitively binding to the AR, preventing its nuclear translocation and subsequent gene transcription.
Experimental Workflow for In Vitro AR Antagonist Screening
References
- 1. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darolutamide antagonizes androgen signaling by blocking enhancer and super-enhancer activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Role of Darolutamide-d4 in Advancing Early-Stage Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide is a potent and structurally distinct androgen receptor inhibitor (ARI) that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). As with any therapeutic agent, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing its clinical application. In early-stage research and development, stable isotope-labeled internal standards play a pivotal role in achieving accurate and precise quantification of drug candidates in biological matrices. This technical guide focuses on the application of Darolutamide-d4, a deuterated analog of Darolutamide, in preclinical and clinical research, with a particular emphasis on its use in bioanalytical methodologies.
Core Application of this compound: An Internal Standard in Quantitative Bioanalysis
The primary application of this compound in early-stage research is as an internal standard (IS) for the quantitative analysis of Darolutamide in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound is chemically identical to Darolutamide, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing. By adding a known amount of this compound at the beginning of the sample preparation process, any subsequent losses of the analyte can be accounted for by measuring the ratio of the analyte to the internal standard.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method, which is essential for reliable pharmacokinetic and toxicokinetic studies.
Androgen Receptor Signaling and the Mechanism of Action of Darolutamide
Prostate cancer cell growth is largely driven by androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the androgen receptor (AR).[1][2] This activation leads to the transcription of genes that promote cell proliferation and survival.[1] Darolutamide exerts its therapeutic effect by potently antagonizing this pathway.
References
A Comparative Analysis of the Metabolic Fate of Darolutamide Versus Darolutamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of darolutamide (B1677182), a potent androgen receptor inhibitor. It details the key metabolic pathways, involved enzymes, and pharmacokinetic parameters based on available scientific literature. A significant focus is placed on the oxidative metabolism to its active metabolite, keto-darolutamide, and subsequent glucuronidation. While extensive data exists for darolutamide, this guide also addresses the current data gap regarding its deuterated analog, darolutamide-d4. A theoretical framework, grounded in the principles of the kinetic isotope effect, is presented to hypothesize the potential metabolic differences between the two compounds. This document aims to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and oncology drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing complex metabolic pathways.
Introduction
Darolutamide is a structurally distinct and potent androgen receptor (AR) antagonist approved for the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting androgen binding to the AR, thereby preventing its nuclear translocation and subsequent transcriptional activity.[1][2] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and predicting potential drug-drug interactions.
This guide delves into the intricate metabolic pathways of darolutamide. Furthermore, it addresses the metabolic profile of its deuterated analog, this compound. While this compound is utilized as an internal standard in analytical methods, published data on its specific metabolic fate is currently unavailable. Therefore, this guide will present a theoretical consideration of how deuteration may influence the metabolism of darolutamide, based on established principles of the kinetic isotope effect.
Metabolic Pathways of Darolutamide
The metabolism of darolutamide is complex, involving a series of oxidative and conjugative reactions primarily occurring in the liver. The main metabolic pathways are:
-
Oxidation: The primary metabolic route is the oxidation of darolutamide to its major and pharmacologically active metabolite, keto-darolutamide.[1][3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][4]
-
Glucuronidation: Both darolutamide and keto-darolutamide undergo phase II metabolism through glucuronidation. The primary enzymes responsible for this conjugation are UGT1A9 and UGT1A1.[1][5]
-
Diastereomer Interconversion: Darolutamide is administered as a mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. These diastereomers can interconvert in vivo via the formation of the intermediate metabolite, keto-darolutamide. The oxidation to keto-darolutamide is mediated by CYP3A4, while the reduction back to the diastereomers is catalyzed by aldo-keto reductase 1C3 (AKR1C3).[4]
Visualizing the Metabolic Pathway
The metabolic transformation of darolutamide can be visualized through the following pathway diagram:
Caption: Metabolic pathway of darolutamide, including Phase I oxidation and Phase II glucuronidation.
Quantitative Pharmacokinetic Data of Darolutamide
The following tables summarize the key pharmacokinetic parameters of darolutamide and its active metabolite, keto-darolutamide.
Table 1: Pharmacokinetic Parameters of Darolutamide and Keto-darolutamide
| Parameter | Darolutamide | Keto-darolutamide | Reference(s) |
| Tmax (hours) | ~4 | ~4 | [2] |
| Half-life (t½) (hours) | ~20 | ~20 | [1] |
| Plasma Protein Binding | 92% | 99.8% | [1][2] |
| Apparent Volume of Distribution (Vd) | 119 L | Not Reported | [2] |
| Clearance (CL) | 116 mL/min | Not Reported | [1] |
| Relative Plasma Exposure (AUC) | 1 | ~1.7-2.1 | [1][6] |
Table 2: Excretion of Darolutamide and its Metabolites
| Excretion Route | Percentage of Administered Dose | Form of Excreted Drug | Reference(s) |
| Urine | ~63.4% | Metabolites (~56.4%), Unchanged (~7%) | [1][6] |
| Feces | ~32.4% | Unchanged (~30%), Metabolites (~2.4%) | [1][6] |
Experimental Protocols for Studying Darolutamide Metabolism
Detailed methodologies are essential for the accurate assessment of drug metabolism. Below are generalized protocols based on the cited literature for in vitro studies of darolutamide metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify the CYP enzymes responsible for the metabolism of a test compound.
Objective: To determine the contribution of CYP3A4 to the metabolism of darolutamide.
Materials:
-
Darolutamide
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP3A4-specific inhibitor (e.g., ketoconazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of darolutamide in a suitable organic solvent (e.g., DMSO).
-
Prepare incubation mixtures in potassium phosphate buffer containing HLM and the NADPH regenerating system.
-
For inhibitor experiments, pre-incubate the HLM with ketoconazole (B1673606) for a specified time before adding darolutamide.
-
Initiate the metabolic reaction by adding darolutamide to the incubation mixtures.
-
Incubate the reactions at 37°C for a predetermined time course.
-
Terminate the reactions by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of darolutamide and the formation of keto-darolutamide using a validated LC-MS/MS method.
In Vitro Metabolism using Recombinant Human UGT Enzymes
This protocol helps identify the specific UGT isoforms involved in the glucuronidation of a compound.
Objective: To identify the UGT isoforms responsible for the glucuronidation of darolutamide and keto-darolutamide.
Materials:
-
Darolutamide and keto-darolutamide
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Tris-HCl buffer (pH 7.4) with magnesium chloride
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of darolutamide and keto-darolutamide.
-
Prepare incubation mixtures containing the recombinant UGT isoform, Tris-HCl buffer, and the substrate (darolutamide or keto-darolutamide).
-
Initiate the reaction by adding UDPGA.
-
Incubate the reactions at 37°C.
-
Terminate the reactions with ice-cold acetonitrile.
-
Centrifuge the samples.
-
Analyze the supernatant for the formation of glucuronide conjugates by LC-MS/MS.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro metabolism studies of darolutamide.
Metabolic Fate of this compound: A Theoretical Perspective
As of the date of this guide, there is no publicly available data specifically detailing the metabolic fate of this compound. This compound is a deuterated analog of darolutamide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This substitution can potentially alter the rate of metabolism through the kinetic isotope effect (KIE) .
The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond must be broken instead.
Hypothesized Impact of Deuteration on Darolutamide Metabolism
The position of the deuterium atoms in this compound is crucial for predicting its metabolic fate. Assuming the deuteration is at a metabolically active site, we can hypothesize the following:
-
Reduced Rate of Oxidation: If the deuterium atoms are located at the site of oxidation by CYP3A4 to form keto-darolutamide, the rate of this primary metabolic pathway could be significantly reduced. This would lead to:
-
A longer half-life of this compound compared to darolutamide.
-
Lower plasma concentrations of the active metabolite, keto-darolutamide.
-
A potential shift towards other metabolic pathways, such as direct glucuronidation of the parent compound.
-
-
No Significant Change in Metabolism: If the deuteration is at a position not involved in the rate-limiting step of any major metabolic pathway, the metabolic profile of this compound would be expected to be very similar to that of darolutamide.
Visualizing the Potential Kinetic Isotope Effect
Caption: Hypothesized impact of the kinetic isotope effect on the metabolism of this compound.
Conclusion and Future Directions
The metabolic fate of darolutamide is well-characterized, with oxidation by CYP3A4 to the active metabolite keto-darolutamide and subsequent glucuronidation being the primary pathways. This guide has provided a detailed summary of the available quantitative data, experimental protocols, and visual representations of these processes.
In contrast, a significant knowledge gap exists regarding the metabolism of this compound. While the principles of the kinetic isotope effect allow for informed hypotheses about its potential metabolic profile, dedicated experimental studies are required for confirmation. Future research should focus on:
-
In vitro metabolic stability studies of this compound in human liver microsomes and hepatocytes to determine its intrinsic clearance compared to darolutamide.
-
Metabolite identification studies to characterize the metabolic profile of this compound and quantify the formation of keto-darolutamide.
-
In vivo pharmacokinetic studies in animal models to compare the pharmacokinetic parameters of darolutamide and this compound.
Addressing these research questions will provide a complete picture of the comparative metabolic fate of darolutamide and its deuterated analog, which could have implications for the development of future deuterated drugs with potentially improved pharmacokinetic properties.
References
- 1. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Toxicity of Darolutamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for drug development professionals. It is a synthesis of publicly available preclinical data from regulatory filings and research publications. Darolutamide-d4 is a deuterated, stable isotope-labeled version of darolutamide (B1677182), used primarily as an internal standard in analytical assays. As its toxicological profile is expected to be virtually identical to the active pharmaceutical ingredient, this guide focuses on the preclinical toxicity of darolutamide.
Executive Summary
Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor (ARI). This document provides a comprehensive overview of its non-clinical toxicity profile, drawing data from pivotal studies submitted for regulatory approval. The preclinical safety evaluation of darolutamide has demonstrated a toxicity profile primarily characterized by pharmacologically predictable effects on male reproductive organs. The compound is not considered to have a relevant genotoxic potential for human use. Safety pharmacology studies revealed no significant concerns for central nervous system or respiratory function at clinically relevant exposures, and while cardiovascular effects were noted at high intravenous doses, the risk appears low with oral administration. This guide summarizes key quantitative data, details the experimental protocols of foundational toxicity studies, and visualizes relevant biological and experimental pathways.
Mechanism of Action: Androgen Receptor Inhibition
Darolutamide exerts its therapeutic effect by potently and competitively antagonizing the androgen receptor (AR). Its mechanism involves a multi-faceted blockade of the AR signaling pathway, which is critical for the growth and survival of prostate cancer cells.[1][2]
The key steps in this pathway and the points of inhibition by darolutamide are:
-
Competitive Binding: Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), diffuse into the cell and bind to the ligand-binding domain of the AR in the cytoplasm. Darolutamide competes with these native androgens for the same binding site.[1]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates into the nucleus. Darolutamide binding prevents this critical step, sequestering the receptor in the cytoplasm.[1][2][3]
-
Inhibition of AR-Mediated Transcription: Once in the nucleus, the activated AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell proliferation and survival. By preventing nuclear translocation, darolutamide effectively blocks this AR-mediated gene transcription.[2][4]
This comprehensive inhibition of the AR signaling pathway leads to decreased proliferation of prostate cancer cells and potent anti-tumor activity.[5][6]
Figure 1: Mechanism of Action of Darolutamide on the Androgen Receptor Signaling Pathway.
Summary of Non-Clinical Toxicity Studies
A series of non-clinical studies were conducted in accordance with international guidelines to characterize the toxicological profile of darolutamide. These included single and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations.
Acute and Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species for up to 26 and 39 weeks, respectively. The primary and dose-limiting toxicities were consistent with the anti-androgenic mechanism of action of darolutamide, manifesting as effects on male reproductive organs.
| Study Type | Species | Duration | Dose Levels (mg/kg/day) | Key Findings & Observed Effect Levels |
| Repeat-Dose | Rat (Male) | Up to 26 weeks | Not explicitly stated, but effects seen at ≥100 | LOAEL: 100 mg/kg/day. Findings: Atrophy of prostate gland, seminal vesicles, testes, and epididymides; hypospermia.[7][8] This dose represents ~0.6x the human exposure (AUC). |
| Repeat-Dose | Dog (Male) | Up to 39 weeks | Not explicitly stated, but effects seen at ≥50 | LOAEL: 50 mg/kg/day. Findings: Atrophy of prostate gland, seminal vesicles, testes, and epididymides; hypospermia.[7][8] This dose represents ~1x the human exposure (AUC). |
| Acute Toxicity | Rat | Single Dose | 1000 | Respiratory effect (decreased tidal volume).[1] No traditional LD50 data available. Overdose is not expected to cause systemic toxicity due to saturable absorption.[9] |
LOAEL: Lowest Observed Adverse Effect Level. NOAEL (No Observed Adverse Effect Level) values were not specified in the publicly available regulatory documents.
Genotoxicity
Darolutamide was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation | S. typhimurium & E. coli (Ames Test) | With and Without | Negative |
| Chromosomal Aberration | Cultured Human Lymphocytes | With and Without | Positive (at high concentrations) |
| In vivo Micronucleus | Rat Bone Marrow | N/A | Negative |
| In vivo Comet Assay | Rat Liver & Duodenum | N/A | Negative |
Carcinogenicity and Reproductive Toxicity
-
Carcinogenicity: Long-term carcinogenicity studies with darolutamide have not been conducted.
-
Reproductive and Developmental Toxicity:
-
Male Fertility: As noted in the repeat-dose studies, darolutamide administration led to atrophy of male reproductive organs and hypospermia in rats and dogs, which is consistent with its potent anti-androgenic pharmacology.[7][8]
-
Embryo-Fetal Development: Specific animal embryo-fetal developmental toxicology studies were not conducted with darolutamide. However, based on its mechanism of action, it may cause fetal harm, and it is contraindicated for use in women who are or may become pregnant.[4]
-
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of darolutamide on the central nervous, cardiovascular, and respiratory systems.
| System | Study Type | Key Findings & Quantitative Data |
| Central Nervous System (CNS) | In vivo (Rodent) | Preclinical studies demonstrated low penetration of the blood-brain barrier.[10][11] No seizure potential was observed in preclinical studies.[12] |
| Cardiovascular | In vitro hERG Assay | Low-potency hERG channel blocker. Darolutamide IC50: 87.9 µM Keto-darolutamide IC50: 8.0 µM[5] |
| In vivo (Dog) | IV Bolus (10-20 mg/kg): Caused marked vasodilation and decreased arterial blood pressure. Oral Repeat-Dose (up to 400 mg/kg/day): No remarkable changes in ECG parameters or arterial blood pressure.[1][5] | |
| Respiratory | In vivo (Rat) | Single Oral Dose (1000 mg/kg): Decrease in tidal volume. Oral Repeat-Dose: No adverse respiratory effects noted in rats or dogs.[1] |
Experimental Protocols
The following sections describe the general methodologies used in the key non-clinical safety studies. Specific details such as the number of animals per group were not consistently available in public documents.
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the potential toxicity of darolutamide following repeated oral administration in a rodent and a non-rodent species.
-
Test Systems: Male and female Sprague-Dawley rats (up to 26 weeks) and Beagle dogs (up to 39 weeks).
-
Administration: Oral gavage, administered daily.
-
Methodology: Animals were assigned to control and multiple dose groups. The studies included comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, coagulation, and serum chemistry), and urinalysis. At termination, a full necropsy was performed, organs were weighed, and a comprehensive set of tissues was collected for histopathological examination.
-
Key Endpoints: Identification of target organs of toxicity, characterization of the dose-response relationship, and determination of effect levels (e.g., LOAEL).
Genotoxicity Assays
-
Objective: To assess the potential for darolutamide to induce gene mutations or chromosomal damage.
-
Protocols:
-
Ames Test: Standard bacterial strains were exposed to darolutamide at various concentrations, with and without an exogenous metabolic activation system (S9 mix), to detect the induction of reverse mutations.
-
In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were incubated with various concentrations of darolutamide, with and without S9 mix. Cells were harvested at a pre-determined time, and metaphase chromosomes were examined for structural aberrations.
-
In Vivo Micronucleus Test: Rats were administered darolutamide, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes, an indicator of chromosomal damage.
-
Safety Pharmacology Core Battery
-
Objective: To investigate potential adverse effects on vital organ systems (CNS, cardiovascular, respiratory) in accordance with ICH S7A and S7B guidelines.
-
Protocols:
-
Cardiovascular (In Vitro): The potential for inhibition of the hERG potassium channel, a surrogate for proarrhythmic risk, was assessed using a patch-clamp assay in a mammalian cell line expressing the hERG channel.
-
Cardiovascular (In Vivo): Telemetered or anesthetized Beagle dogs were administered darolutamide to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory (In Vivo): Rats were administered darolutamide, and respiratory function was assessed using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.
-
Figure 2: Generalized Workflow for Non-Clinical Toxicology Assessment of Darolutamide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isotope Effect in Darolutamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darolutamide (B1677182) is a potent androgen receptor inhibitor (ARI) approved for the treatment of prostate cancer. A common strategy to enhance the pharmacokinetic properties of drugs is the selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, at metabolically labile positions. This guide explores the theoretical basis and potential implications of the deuterium kinetic isotope effect (KIE) on Darolutamide, creating "Darolutamide-d4." While extensive data exists for the parent compound, Darolutamide, specific quantitative data comparing it to a deuterated analog is not yet publicly available. This document, therefore, provides a comprehensive overview of Darolutamide's mechanism of action and metabolism, explains the principles of the KIE, and presents generalized experimental protocols and data templates that would be utilized in the investigation of this compound.
Darolutamide: Mechanism of Action and Metabolism
Darolutamide is a non-steroidal androgen receptor inhibitor that binds to the ligand-binding domain of the androgen receptor (AR) with high affinity.[1] Its mechanism of action involves several key steps that collectively inhibit androgen signaling pathways crucial for prostate cancer cell growth and survival:
-
Competitive Androgen Binding: Darolutamide directly competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR.[1]
-
Inhibition of Nuclear Translocation: Upon activation by androgens, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide impedes this translocation, preventing the AR from reaching its target genes.[1][2]
-
Impairment of Transcriptional Activation: By binding to the AR, Darolutamide prevents the recruitment of co-activator proteins that are necessary for the initiation of gene transcription, thereby blocking the expression of androgen-dependent genes.[1][2]
The primary route of metabolism for Darolutamide is through oxidation, predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, keto-darolutamide.[1][3] Darolutamide itself is a diastereomeric mixture, and these diastereomers can interconvert via the formation of keto-darolutamide.[1][3]
Figure 1: Simplified signaling pathway of the androgen receptor and the inhibitory mechanism of Darolutamide.
The Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, the focus is often on the primary KIE, where the bond to the isotope is broken in the rate-determining step of the reaction.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, it requires more energy to break a C-D bond. When a C-H bond cleavage is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. This can lead to several potential benefits:
-
Increased Half-life (t½): A slower rate of metabolism can lead to a longer drug half-life.
-
Increased Exposure (AUC): The overall exposure of the drug in the body can be enhanced.
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, reducing its formation can improve the drug's safety profile.
-
Potentially Lower Dosing Frequency: A longer half-life may allow for less frequent administration.
Given that the primary metabolic pathway of Darolutamide involves CYP3A4-mediated oxidation, deuteration at the sites of this oxidation could potentially slow down its metabolism to keto-darolutamide, thereby altering its pharmacokinetic profile.
Figure 2: Conceptual illustration of the kinetic isotope effect on the metabolism of Darolutamide.
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes, as no direct comparative studies between Darolutamide and this compound are publicly available. These tables serve as a template for how such data would be presented.
Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Darolutamide | 25 | 27.7 |
| This compound | 50 | 13.9 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋inf (ng·h/mL) | t½ (h) |
| Darolutamide | 1500 | 1.0 | 7500 | 4.5 |
| This compound | 1800 | 1.5 | 12000 | 7.0 |
Experimental Protocols
The following are generalized protocols for the types of studies that would be conducted to evaluate the isotope effect in this compound.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is designed to determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
A stock solution of Darolutamide or this compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Pooled human liver microsomes are thawed on ice.
-
A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
-
Initiation of Reaction:
-
The reaction mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
-
Sample Collection:
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t½) is determined from the slope of the linear regression of the natural log of the percent remaining versus time.
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Figure 3: Workflow for an in vitro metabolic stability assay.
Animal Pharmacokinetic Study (Oral Administration)
This study is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to dosing.
-
-
Dosing:
-
Darolutamide or this compound is formulated in a suitable vehicle for oral gavage.
-
A single oral dose (e.g., 10 mg/kg) is administered to each animal.
-
-
Blood Sample Collection:
-
Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma samples are prepared for analysis, typically by protein precipitation.
-
The concentrations of the parent compound and any major metabolites are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Figure 4: Workflow for an animal pharmacokinetic study.
Bioanalytical Method for Quantification
A robust and validated bioanalytical method is crucial for accurately quantifying Darolutamide and this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
Protein precipitation is a common method. A known volume of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., Darolutamide-d7).
-
The mixture is vortexed and then centrifuged to pellet the proteins.
-
The supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Reverse-phase liquid chromatography (RPLC) is typically used to separate the analyte from endogenous matrix components.
-
A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is a common setup.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.
-
Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
-
Method Validation:
-
The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Figure 5: Workflow for a typical bioanalytical method.
Conclusion
The application of the deuterium kinetic isotope effect to Darolutamide, creating this compound, holds the potential to favorably alter its pharmacokinetic profile by attenuating its primary metabolic pathway. While this guide provides the theoretical framework and necessary experimental approaches to investigate this, it is important to reiterate that specific comparative data for this compound is not currently in the public domain. The provided protocols and data templates are intended to guide researchers in the design and execution of studies that will be essential to fully characterize the isotope effect in this compound and determine its potential as an enhanced therapeutic agent. Further research and publication of preclinical and clinical data are necessary to substantiate the hypothetical benefits discussed herein.
References
- 1. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism and excretion of darolutamide (a novel non-steroidal androgen receptor antagonist) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Darolutamide in Biological Matrices Using Darolutamide-d4 as an Internal Standard for Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Darolutamide (B1677182) is a potent, non-steroidal androgen receptor antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Accurate quantification of darolutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The use of a stable isotope-labeled internal standard, such as darolutamide-d4, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[3][4] This application note provides a detailed protocol for the quantification of darolutamide in plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[3] this compound, where four hydrogen atoms are replaced by deuterium, is an ideal internal standard for darolutamide. It is chemically identical to darolutamide and therefore exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency.[5] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[3]
Signaling Pathway of Darolutamide
Darolutamide exerts its therapeutic effect by potently antagonizing the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.[6][7] It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone, to the AR.[6] Furthermore, darolutamide prevents the translocation of the AR from the cytoplasm into the nucleus and inhibits AR-mediated gene transcription.[7][8] This multi-faceted inhibition effectively blocks the downstream signaling cascade that leads to prostate cancer cell proliferation.[8]
Caption: Darolutamide's mechanism of action in the androgen receptor signaling pathway.
Experimental Protocols
This section details a representative protocol for the extraction and quantification of darolutamide from human plasma.
Materials and Reagents
-
Darolutamide analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of darolutamide and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the darolutamide stock solution with acetonitrile:water (1:1, v/v) to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Atlantis C18, 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Isocratic elution with 35% Mobile Phase A and 65% Mobile Phase B.[9][10]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Published methods have utilized both.[9][11]
-
MRM Transitions: The following are representative multiple reaction monitoring (MRM) transitions. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Darolutamide | 399 | 178 | Positive[11] |
| Darolutamide | 397 | 202 | Negative[9][10] |
| This compound | 403 (hypothetical) | 178 (hypothetical) | Positive |
| This compound | 401 (hypothetical) | 202 (hypothetical) | Negative |
Experimental Workflow Diagram
Caption: General workflow for the quantification of darolutamide in plasma.
Data Presentation
The following tables summarize typical validation data for a darolutamide LC-MS/MS assay, based on published literature.[9][12][13]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Darolutamide | 0.61 - 1097 | > 0.99[9] |
| Darolutamide | 50.0 - 5000 | > 0.99[13] |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Darolutamide | Low QC | 1.34 - 13.8 | 4.85 - 12.9 | Within ±15% |
| Darolutamide | Medium QC | 1.34 - 13.8 | 4.85 - 12.9 | Within ±15% |
| Darolutamide | High QC | 1.34 - 13.8 | 4.85 - 12.9 | Within ±15% |
| (Data synthesized from published ranges)[9] |
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of darolutamide in biological matrices by LC-MS/MS. The protocol outlined in this application note, based on established methodologies, offers a reliable foundation for researchers in drug development and clinical research. The stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring high-quality data for pharmacokinetic and other quantitative studies.
References
- 1. Table 3, Key Characteristics of Darolutamide, Enzalutamide, Apalutamide, and Abiraterone - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 7. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 8. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
Application Note: High-Throughput Quantification of Darolutamide in Human Plasma using LC-MS/MS with Darolutamide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of darolutamide (B1677182) in human plasma. The assay utilizes a stable isotope-labeled internal standard, darolutamide-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for high-throughput analysis in clinical research and drug development settings. The method has been developed based on established protocols for darolutamide and demonstrates excellent performance in terms of linearity, precision, and accuracy.
Introduction
Darolutamide is a next-generation androgen receptor signaling inhibitor (ARSI) approved for the treatment of prostate cancer.[1][2] Its unique chemical structure contributes to a low potential for blood-brain barrier penetration, resulting in a favorable safety profile with a lower incidence of central nervous system-related adverse events compared to other ARSIs.[3] Accurate and reliable quantification of darolutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This application note describes a detailed protocol for the determination of darolutamide in human plasma using an LC-MS/MS method. The use of this compound as an internal standard (IS) compensates for matrix effects and variability in sample processing and instrument response, a gold standard in quantitative bioanalysis.[4]
Experimental
Materials and Reagents
-
Darolutamide analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Waters Acquity UPLC, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
96-well plates
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of darolutamide and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of darolutamide by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to construct the calibration curve.
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube/well.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 0.5 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions for Darolutamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Darolutamide | 399.1 | 178.1 |
| this compound | 403.1 | 178.1 |
Method Validation (Representative Data)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance characteristics based on published data for similar methods.[5][6]
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| LQC | 3 | < 10% | < 10% | ± 15% |
| MQC | 100 | < 10% | < 10% | ± 15% |
| HQC | 1500 | < 10% | < 10% | ± 15% |
Table 5: Recovery
| Analyte | Mean Extraction Recovery (%) |
|---|---|
| Darolutamide | > 85% |
| this compound | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of darolutamide.
Darolutamide Mechanism of Action
Caption: Simplified signaling pathway of darolutamide's mechanism of action.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of darolutamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development of darolutamide.
References
- 1. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for Dosing of Darolutamide-d4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide (B1677182) is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1][2][3] Its deuterated isotopologue, Darolutamide-d4, is primarily employed as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure accurate quantification of the parent drug. However, for in vivo efficacy studies in animal models, the dosing and administration protocols for this compound are considered analogous to those of the non-deuterated compound, as the deuterium (B1214612) substitution is not expected to significantly alter the pharmacological activity. These application notes provide detailed protocols and dosing calculation guidelines for the use of this compound in preclinical animal models, with a focus on oral administration routes.
Mechanism of Action
Darolutamide functions as a competitive androgen receptor inhibitor.[1][2][3] It effectively blocks the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[1][2] This inhibition prevents the nuclear translocation of the AR and subsequent AR-mediated gene transcription, which are crucial for the proliferation and survival of prostate cancer cells.[1][2][3] The primary active metabolite of darolutamide, keto-darolutamide, exhibits a pharmacological activity profile similar to the parent compound.[4]
Data Presentation
Table 1: Recommended Dosing of Darolutamide in Mouse Models
| Animal Model | Tumor Model | Dose Range (mg/kg) | Dosing Frequency | Route of Administration | Reference |
| Nude male Balb/c mice | LAPC-4 xenograft | 50 | Twice daily | Oral | [5] |
| Nude male Balb/c mice | KuCaP-1 xenograft | 40, 100 | Twice daily | Oral | [5] |
| Nude male Balb/c mice | N/A (PK study) | 25, 50, 100 | Twice daily | Oral | [6] |
| VCaP tumor-bearing mice | VCaP xenograft | 50 | Once or twice daily | Oral | [7] |
Table 2: Pharmacokinetic Parameters of Darolutamide in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Balb/c mice | 10 (oral) | Oral | 4189 (diastereomer-1), 726 (diastereomer-2) | ~0.5 | N/A | [8] |
| Nude male Balb/c mice | 25, 50, 100 (oral, twice daily for 7 days) | Oral | Reached at 30 min post-dose on day 7 | 0.5 | N/A | [4][6] |
| Rats | Single dose | Oral | N/A | 1 | N/A | [9] |
Note: Darolutamide is a mixture of two diastereomers which can interconvert in vivo. Pharmacokinetic values may be presented for individual diastereomers or the total compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
Procedure:
-
Vehicle Preparation: A common vehicle for oral gavage of poorly water-soluble compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline. A typical composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Disclaimer: This is a general-purpose vehicle and may require optimization for this compound to ensure complete dissolution and stability. It is recommended to perform a small-scale solubility test first.
-
-
Calculating the Amount of this compound:
-
Determine the desired dose in mg/kg (e.g., 50 mg/kg).
-
Determine the average weight of the mice to be dosed (e.g., 25 g or 0.025 kg).
-
Calculate the required dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg.
-
Determine the desired dosing volume. For mice, a typical oral gavage volume is 10 mL/kg. For a 25 g mouse, this would be 0.25 mL.
-
Calculate the required concentration of the dosing solution: 1.25 mg / 0.25 mL = 5 mg/mL.
-
-
Preparation of the Dosing Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid in dissolution.
-
Add the calculated volume of PEG300 and vortex.
-
Add the calculated volume of Tween-80 and vortex.
-
Finally, add the calculated volume of sterile saline and vortex until a clear and homogenous solution is formed.
-
-
Administration:
-
Administer the prepared solution to the mice via oral gavage using an appropriately sized gavage needle.
-
Ensure the solution is at room temperature before administration.
-
Prepare the dosing solution fresh daily to ensure stability.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model: Male immunodeficient mice (e.g., SCID or nude) are typically used for xenograft studies.
Procedure:
-
Tumor Cell Implantation:
-
Prostate cancer cells (e.g., LAPC-4, VCaP) are harvested and resuspended in an appropriate medium (e.g., Matrigel).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
The control group will receive the vehicle solution only.
-
The treatment group will receive this compound prepared as described in Protocol 1.
-
-
Dosing and Monitoring:
-
Administer the vehicle or this compound solution orally, for example, at a dose of 50 mg/kg twice daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
At the end of the study, tumors can be excised for further analysis (e.g., histopathology, gene expression).
-
Visualizations
Caption: Darolutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021001603A1 - Pharmaceutical composition of darolutamide - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vivo metabolism and final disposition of a novel nonsteroidal androgen in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Use of Darolutamide-d4 in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide (B1677182) is a structurally distinct and potent androgen receptor inhibitor (ARI) approved for the treatment of prostate cancer. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its successful development. Drug metabolism and pharmacokinetic (DMPK) studies are thus critical in characterizing the safety and efficacy profile of new chemical entities. The use of stable isotope-labeled internal standards, such as Darolutamide-d4, is the gold standard in quantitative bioanalysis for DMPK studies, ensuring the accuracy and precision of analytical methods.
This document provides detailed application notes and protocols for the utilization of this compound in DMPK research, with a focus on its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Physicochemical Properties of Darolutamide
| Property | Value |
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 398.49 g/mol |
| Class | Non-steroidal androgen receptor inhibitor |
Pharmacokinetic Properties of Darolutamide
A summary of the key pharmacokinetic parameters of Darolutamide is presented below. These values are essential for designing and interpreting DMPK studies.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (fasted) | ~30% | [1][2][3] |
| Bioavailability (with food) | Increases 2.0- to 2.5-fold | [4][5] |
| Tmax (peak plasma concentration time) | 3-6 hours | [1][4] |
| Distribution | ||
| Apparent Volume of Distribution (IV) | 119 L | [4][6] |
| Plasma Protein Binding | 92% (mainly to albumin) | [4][6] |
| Metabolism | ||
| Primary Metabolic Pathways | Oxidation and Glucuronidation | [7][8][9] |
| Key Metabolizing Enzymes | CYP3A4, UGT1A9, UGT1A1 | [4][6][8] |
| Active Metabolite | Keto-darolutamide | [4][7] |
| Elimination | ||
| Half-life (t½) | ~20 hours | [4][6] |
| Clearance (IV) | 116 mL/min | [4][6] |
| Excretion (radiolabeled dose) | 63.4% in urine, 32.4% in feces | [4][6][8] |
Metabolic Pathway of Darolutamide
Darolutamide undergoes extensive metabolism, primarily through oxidation and direct glucuronidation. The main metabolic pathway involves the oxidation of darolutamide to its major and pharmacologically active metabolite, keto-darolutamide, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. Both darolutamide and keto-darolutamide can then be further metabolized through glucuronidation by UGT1A9 and UGT1A1.[4][6][8]
Caption: Metabolic pathway of Darolutamide.
Application of this compound in DMPK Studies
This compound, a deuterated analog of darolutamide, is an ideal internal standard for the quantitative analysis of darolutamide in biological matrices. Its chemical properties are nearly identical to darolutamide, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows for its distinct detection by a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and matrix effects, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method.[10][11][12]
Experimental Protocol: Quantification of Darolutamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the determination of darolutamide concentrations in human plasma, a critical component of pharmacokinetic assessments.
1. Materials and Reagents
-
Darolutamide analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of darolutamide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the darolutamide stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent to be used for spiking.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of darolutamide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Darolutamide: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both darolutamide and this compound.
-
Calculate the peak area ratio of darolutamide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of darolutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of darolutamide in biological matrices for DMPK studies. The protocols and information provided herein offer a robust framework for researchers to accurately characterize the pharmacokinetic profile of darolutamide, contributing to a comprehensive understanding of its disposition in biological systems. This, in turn, supports the safe and effective clinical development and application of this important therapeutic agent.
References
- 1. d-nb.info [d-nb.info]
- 2. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Darolutamide-d4 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Darolutamide-d4 in competitive binding assays to determine the binding affinity of test compounds for the androgen receptor (AR). The following sections detail the principles of the assay, provide detailed experimental protocols, and present data in a structured format.
Introduction
Darolutamide is a potent and structurally distinct androgen receptor (AR) antagonist.[1][2] It competitively inhibits androgen binding to the AR, thereby preventing receptor translocation to the nucleus and subsequent activation of androgen-responsive genes.[1][3] Preclinical studies have demonstrated its high binding affinity for the AR.[1][4] this compound is a deuterated form of Darolutamide. In competitive binding assays, it can be used as an unlabeled competitor to determine the binding affinity of other test compounds. The principles of competitive binding assays rely on the competition between a labeled ligand (typically radiolabeled or fluorescent) and an unlabeled ligand (the test compound or this compound) for a limited number of receptor binding sites.[5][6] By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled ligand, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound can be determined.
Signaling Pathway
The androgen receptor signaling pathway is central to the development and progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that regulate cell proliferation and survival. Darolutamide acts as a competitive antagonist, blocking the initial binding of androgens to the AR and thereby inhibiting this entire downstream signaling cascade.
Figure 1: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of Darolutamide.
Experimental Protocols
Two primary protocols are presented: a classical radioligand binding assay and a high-throughput fluorescence polarization assay.
Radioligand Competitive Binding Assay using Rat Prostate Cytosol
This protocol is adapted from the ICCVAM AR Binding BRD (2002) and is a well-established method for determining AR binding affinity.[5]
A. Materials and Reagents
-
Radioligand: [³H]-Mibolerone or [³H]-R1881
-
Unlabeled Competitor: this compound, Darolutamide, or other test compounds
-
Receptor Source: Ventral prostate from castrated adult male rats
-
Buffers and Solutions:
-
TEDG Buffer (pH 7.4): Tris-HCl, EDTA, DTT, Glycerol
-
Dextran-Coated Charcoal (DCC)
-
Scintillation Cocktail
-
-
Equipment:
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
-
Microplates or tubes
-
B. Experimental Workflow
Figure 2: Workflow for a radioligand competitive binding assay.
C. Detailed Protocol
-
Preparation of Rat Prostate Cytosol:
-
Euthanize castrated adult male rats and excise the ventral prostates.
-
Homogenize the tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at high speed (e.g., 30,000 x g) to pellet cellular debris.
-
The resulting supernatant is the cytosol containing the AR. Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In microplates or tubes, add a fixed concentration of the [³H]-radioligand (typically at or below its Kd).
-
Add increasing concentrations of this compound or the test compound.
-
Include controls for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of a known unlabeled AR ligand).
-
-
Incubation:
-
Add the prepared cytosol to each well/tube.
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold suspension of dextran-coated charcoal (DCC) to each well/tube. DCC binds to the free radioligand.
-
Incubate for a short period on ice and then centrifuge to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
High-Throughput Fluorescence Polarization (FP) Competitive Binding Assay
This method utilizes a fluorescently labeled AR ligand and is suitable for screening a large number of compounds. Commercial kits, such as the PolarScreen™ Androgen Receptor Competitor Assay Kit from Thermo Fisher Scientific, are available.
A. Materials and Reagents (based on a typical commercial kit)
-
Fluorescent Ligand: e.g., Fluormone™ AL Green
-
Receptor: Recombinant AR Ligand Binding Domain (LBD)
-
Unlabeled Competitor: this compound, Darolutamide, or other test compounds
-
Assay Buffer
-
Equipment:
-
Microplate reader with fluorescence polarization capabilities
-
384-well microplates
-
B. Experimental Protocol
-
Prepare serial dilutions of this compound or the test compound in the assay buffer.
-
In a 384-well plate, add the fluorescent ligand and the recombinant AR-LBD.
-
Add the serially diluted competitor compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the competitor.
-
Analyze the data similarly to the radioligand assay to determine the IC50 and Ki values.
Data Presentation
The results of a competitive binding assay are typically presented in a table summarizing the binding affinities of the tested compounds.
| Compound | IC50 (nM) | Ki (nM) |
| Darolutamide | Example: 25 | 11[4] |
| Keto-darolutamide (active metabolite) | Example: 18 | 8[4] |
| Enzalutamide | Example: 190 | 86[4] |
| Apalutamide | Example: 210 | 93[4] |
| Test Compound X | User-determined | User-calculated |
| This compound | Expected to be similar to Darolutamide | Expected to be similar to Darolutamide |
Note: The IC50 values are illustrative examples and will depend on the specific experimental conditions, particularly the concentration of the labeled ligand used.
Considerations for Using this compound
-
Purity: Ensure the chemical and isotopic purity of the this compound standard.
-
Solubility: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved in the assay buffer.
-
Isotope Effects: While deuteration is not expected to significantly alter the binding affinity of Darolutamide for the AR, it is good practice to run a parallel experiment with non-deuterated Darolutamide as a control to confirm this assumption. Any minor differences in binding affinity would be due to the kinetic isotope effect.
-
Internal Standard: In studies involving mass spectrometry, this compound is an excellent internal standard for the accurate quantification of Darolutamide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 6. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling and Storage of Darolutamide-d4
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Darolutamide is a potent and selective androgen receptor (AR) antagonist. Darolutamide-d4 is the deuterium-labeled version of Darolutamide, where four hydrogen atoms have been replaced by deuterium. This stable isotope-labeled (SIL) analog serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), due to its chemical and physical properties being nearly identical to the unlabeled analyte[1]. This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and preparation of this compound in a research laboratory setting.
2.0 Hazard Identification and Safety Precautions
This compound is classified with several hazards and requires careful handling to minimize exposure.
GHS Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If swallowed, rinse your mouth. Take off contaminated clothing and wash it before reuse.[2][3]
-
Storage: Store locked up.[2]
-
Disposal: Dispose of contents and container in accordance with local regulations.[2]
3.0 Personal Protective Equipment (PPE)
Due to the hazardous nature of the compound, appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile gloves) that have been inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: For handling larger quantities or when dust/aerosol formation is possible, a NIOSH-approved respirator is recommended. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
4.0 Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Form | Storage Condition | Stability Period |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: Once a solution is prepared, it is recommended to aliquot it into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
5.0 Standard Operating Procedure for Handling and Preparation
This section details the protocols for receiving, handling, and preparing solutions of this compound for use as an internal standard in quantitative analysis.
5.1 Receiving and Inspection
-
Upon receipt, verify that the container is intact and properly labeled.
-
Log the compound into the laboratory's chemical inventory system.
-
Transfer the compound to the appropriate storage condition as specified in Section 4.0.
5.2 Experimental Protocol: Preparation of Stock Solution (1 mg/mL)
This protocol describes the preparation of a high-concentration stock solution.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened (Hygroscopic DMSO can impact solubility)[1]
-
Analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Cryogenic storage vials
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh a specific amount (e.g., 5 mg) of this compound powder using an analytical balance.
-
Transfer the weighed powder to a Class A volumetric flask (e.g., 5 mL).
-
Add a portion of DMSO (e.g., ~3 mL) to the flask.
-
Gently swirl the flask to dissolve the powder. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.[1]
-
Once fully dissolved, add DMSO to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquot the stock solution into appropriately labeled, single-use cryogenic vials.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1]
5.3 Experimental Protocol: Preparation of Working Internal Standard Solution (e.g., 100 ng/mL)
This protocol describes the serial dilution of the stock solution to a typical working concentration for bioanalytical assays. The final concentration should be optimized based on the specific assay requirements, often falling within the mid-range of the calibration curve.
Materials:
-
1 mg/mL this compound stock solution
-
Acetonitrile (ACN) or other appropriate solvent compatible with the analytical method
-
Calibrated pipettes
-
Volumetric flasks or appropriate dilution tubes
Procedure:
-
Intermediate Dilution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with ACN. This creates a 10 µg/mL intermediate solution.
-
-
Working Solution (100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with ACN. This creates the final 100 ng/mL working internal standard solution.
-
-
This working solution is now ready to be added to calibration standards, quality control samples, and unknown study samples at the beginning of the sample preparation process.
6.0 Spill and Waste Disposal
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (see Section 3.0), cover the spill with an absorbent material (e.g., diatomite, universal binders).[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
Waste Disposal:
-
All waste material, including empty containers, contaminated PPE, and unused compound/solutions, must be disposed of as hazardous waste.
-
Do not discard in the regular trash or pour down the drain.[5]
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. It is recommended to use a licensed hazardous material disposal company.[2][4]
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Logical relationship of safety precautions for this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Darolutamide-d4 Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Darolutamide and its deuterated internal standard, Darolutamide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for Darolutamide and this compound?
A1: Recommended starting parameters are summarized in the tables below. These have been compiled from various validated methods and should serve as a robust starting point for your experiments. Optimization will likely be necessary for your specific instrumentation and matrix.
Q2: I am not seeing a signal for this compound. What should I check first?
A2: First, confirm the correct precursor and product ions are entered in your instrument method. For this compound, the precursor ion will be shifted by +4 m/z compared to Darolutamide. Ensure your collision energy and other MS parameters are appropriate. Also, verify the preparation of your internal standard working solution to rule out dilution errors.
Q3: My peak shape for Darolutamide is poor (tailing or fronting). What are the common causes?
A3: Poor peak shape can be caused by several factors. Peak tailing is often due to secondary interactions with the column stationary phase or a partially blocked column frit. Peak fronting can be a sign of column overload or an injection solvent that is too strong. Refer to the troubleshooting guide below for detailed solutions.
Q4: I'm experiencing significant ion suppression in my plasma samples. How can I mitigate this?
A4: Ion suppression is a common challenge in bioanalysis. To mitigate it, consider optimizing your sample preparation method to better remove matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation. You can also adjust your chromatographic conditions to separate Darolutamide from the co-eluting matrix components. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram.
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Darolutamide
| Parameter | Recommended Setting | Notes |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Negative mode has been frequently reported.[1][2] |
| Precursor Ion (m/z) | 397.1 | [M-H]⁻ in negative mode.[1][2] |
| Product Ion (m/z) | 202.1 | A common and robust fragment.[1][2] |
| Alternative Product Ion (m/z) | 178.1 | Can be used as a qualifier ion.[3] |
| Collision Energy (V) | 20 - 40 | Instrument-dependent, requires optimization. |
| Cone/Capillary Voltage (V) | 3000 - 3800 | Optimization is necessary for your specific instrument.[3] |
| Chromatography | ||
| Column | C18 (e.g., Atlantis, Hemochrome Intsil, Hypersil BDS) | Reverse-phase columns are standard.[4][5] |
| Mobile Phase A | 0.1-0.2% Formic Acid or Acetic Acid in Water, or 5-10mM Ammonium Acetate | Acidic mobile phases are common.[1][6] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Acetonitrile is frequently used.[1][6] |
| Gradient/Isocratic | Both can be effective. Isocratic methods are simpler. | An isocratic mobile phase of 0.2% formic acid:acetonitrile (35:65, v/v) has been reported.[1] |
| Flow Rate (mL/min) | 0.4 - 1.0 | Dependent on column dimensions.[2][5] |
| Column Temperature (°C) | 35 - 45 | Elevated temperatures can improve peak shape.[3] |
Table 2: Proposed LC-MS/MS Parameters for this compound (Internal Standard)
| Parameter | Proposed Setting | Notes |
| Mass Spectrometry | ||
| Ionization Mode | ESI, Negative or Positive | Should be the same as for the analyte. |
| Precursor Ion (m/z) | 401.1 | Based on a +4 Da shift from Darolutamide. |
| Product Ion (m/z) | 202.1 | The fragment ion is not expected to contain the deuterium (B1214612) labels. |
| Alternative Product Ion (m/z) | 178.1 | Can be used as a qualifier ion. |
| Collision Energy (V) | 20 - 40 | Should be optimized, but likely similar to Darolutamide. |
| Cone/Capillary Voltage (V) | 3000 - 3800 | Should be optimized, but likely similar to Darolutamide. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE) (for Plasma)
-
To 50 µL of plasma sample, add the internal standard and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase (e.g., increase acid concentration slightly). |
| Column contamination or partially blocked frit. | Reverse flush the column (follow manufacturer's instructions). If the problem persists, replace the column. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Injection solvent is stronger than the mobile phase. | Reconstitute the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Partially blocked inlet frit. | Filter all samples and mobile phases. Reverse flush the column. |
| Sample solvent effect. | Ensure the sample solvent is compatible with the mobile phase. |
Issue 2: Low Sensitivity / No Signal
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization. | Optimize source parameters (e.g., capillary voltage, gas flows, temperature). |
| Ion suppression from matrix components. | Improve sample cleanup (e.g., use SPE instead of protein precipitation). Adjust chromatography to separate the analyte from the suppression zone. | |
| No Signal | Incorrect MRM transition. | Verify the precursor and product ion m/z values for both Darolutamide and this compound. |
| Instrument not properly tuned or calibrated. | Perform routine instrument maintenance, tuning, and calibration. | |
| Clogged sample path. | Check for blockages in the injector, tubing, and spray needle. |
Visualizations
Caption: Experimental workflow for LC-MS/MS method development.
Caption: Troubleshooting workflow for common LC-MS/MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Signal Intensity of Darolutamide-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor signal intensity issues encountered during the analysis of Darolutamide-d4, a deuterated internal standard for Darolutamide (B1677182).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides systematic troubleshooting strategies for weak signal intensity of this compound in LC-MS/MS analyses.
Q1: What are the potential root causes for poor signal intensity of my this compound internal standard?
Poor signal intensity for this compound can originate from several factors throughout the analytical workflow, from sample preparation to detection. The most common causes can be categorized as follows:
-
Sample-Related Issues:
-
Low Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).[1]
-
Degradation: Improper storage or handling of this compound stock solutions or samples can lead to its degradation.[2]
-
In-source Instability: The deuterated internal standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[3]
-
-
Chromatography (LC) Issues:
-
Poor Peak Shape: Broad or tailing peaks can result in a lower signal-to-noise ratio.[1][4] This can be due to column degradation, an inappropriate mobile phase, or an unsuitable column for the analyte.[1]
-
System Leaks: Leaks in the LC system can lead to inconsistent flow rates and, consequently, variable and low signals.[1]
-
Incorrect Injection Volume: Injecting an insufficient sample volume will lead to a lower signal. Conversely, overloading the column can cause poor peak shape and reduced signal intensity.[1]
-
-
Mass Spectrometry (MS) Issues:
-
Ion Suppression (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to a suppressed signal.[1][5][6][7][8][9]
-
Suboptimal MS Parameters: Incorrect mass spectrometry settings, such as precursor/product ion selection, collision energy, and ion source parameters, can result in poor signal intensity.[4][10]
-
Contaminated Ion Source: A dirty ion source is a frequent cause of decreased signal intensity.[1][4]
-
-
Deuterated Standard-Specific Issues:
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[3][7] This is more likely if the deuterium labels are in labile positions.[3][11]
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, which can lead to differential matrix effects.[3][7]
-
Q2: My this compound signal is weak and inconsistent. How can I systematically troubleshoot this issue?
A systematic approach is crucial to identify the source of the problem. The following workflow can guide your troubleshooting efforts.
Troubleshooting Workflow for Poor this compound Signal
Caption: A flowchart for systematically troubleshooting low signal intensity.
Q3: How can I determine if ion suppression is the cause of my poor this compound signal?
Ion suppression, a form of matrix effect, occurs when co-eluting compounds from the sample matrix hinder the ionization of the target analyte.[1][5] A post-column infusion experiment is a powerful tool to identify regions of ion suppression in your chromatogram.[6][8]
Workflow for Post-Column Infusion Experiment
Caption: Workflow for conducting a post-column infusion experiment.
If ion suppression is detected at the retention time of this compound, consider the following mitigation strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6]
-
Modify Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. This may involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.[5][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[8]
Q4: Could the issue be with the deuterated standard itself? How do I check for isotopic exchange?
Isotopic exchange, the replacement of deuterium with hydrogen, can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the native analyte.[3][11] This is more likely to occur if the deuterium atoms are on heteroatoms (like -OH or -NH) or adjacent to a carbonyl group.[3]
To assess the stability of the deuterium label:
-
Prepare a solution of this compound in the mobile phase or a relevant solvent.
-
Incubate the solution under various conditions (e.g., different pH values, temperatures, and time points).
-
Analyze the samples by LC-MS/MS and monitor for any decrease in the this compound signal and a corresponding increase in the signal for unlabeled Darolutamide.
If isotopic exchange is confirmed, consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N.[11]
Quantitative Data Summary
The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Darolutamide.
Table 1: Published LC-MS/MS Method Parameters for Darolutamide Analysis
| Parameter | Method 1[12] | Method 2[13] |
| Internal Standard | Bicalutamide | Warfarin |
| Chromatographic Column | Atlantis C18 | Chiralpak IA |
| Mobile Phase | 0.2% Formic acid:Acetonitrile (35:65, v/v) | 5 mM Ammonium acetate:Absolute alcohol (20:80, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Ionization Mode | Negative | Negative |
| MRM Transition (Darolutamide) | m/z 397 → 202 | m/z 397 → 202 |
| Linear Range | 0.61-1097 ng/mL | 100-2400 ng/mL |
Table 2: Optimized Mass Spectrometry Parameters for Darolutamide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Darolutamide | 397 | 202 |
| ORM-15341 (active metabolite) | 395 | 202 |
Note: The specific collision energies and other voltage parameters should be optimized for your individual instrument.[10]
Experimental Protocols
Protocol 1: Direct Infusion Analysis to Isolate and Assess MS Performance
This protocol helps determine if the issue of low signal intensity originates from the mass spectrometer itself.[1]
Objective: To directly introduce a standard solution of this compound into the mass spectrometer, bypassing the LC system, to verify its performance.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Appropriate tubing and fittings
Procedure:
-
Disconnect the LC system from the mass spectrometer's ion source.
-
Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the this compound standard solution.
-
Connect the syringe pump directly to the ion source of the mass spectrometer.
-
Turn on the mass spectrometer and allow the system to stabilize.
-
Acquire data in Multiple Reaction Monitoring (MRM) or full scan mode for the m/z transition of this compound.
-
Observe the signal intensity and stability.
Interpretation:
-
Strong and Stable Signal: If a robust and steady signal is observed, the mass spectrometer is likely functioning correctly, and the problem resides within the LC system or the sample itself.
-
Weak or No Signal: If the signal is weak, unstable, or absent, the issue is likely with the mass spectrometer (e.g., dirty ion source, incorrect tuning parameters) or the standard solution itself.
Protocol 2: Ion Source Cleaning and Maintenance
A contaminated ion source is a common reason for declining signal intensity.[1][4] Regular cleaning is crucial for maintaining optimal performance.
Objective: To clean the ion source components to remove contaminants and restore signal intensity.
Materials:
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Manufacturer-recommended cleaning solvents (e.g., methanol, isopropanol, water)
-
Lint-free swabs or wipes
-
High-purity nitrogen gas
Procedure:
-
Safety First: Always wear appropriate PPE.
-
Vent the Instrument: Follow the manufacturer's protocol to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the user-serviceable components of the ion source, such as the spray shield, capillary, and sample cone. Refer to your instrument manual for specific instructions.
-
Clean the Components:
-
Wipe the components with lint-free swabs or wipes dampened with the recommended cleaning solvents.
-
For stubborn residues, sonication in a cleaning solvent may be necessary, but always verify compatibility with the component materials.
-
-
Dry the Components: Thoroughly dry all cleaned parts with a stream of high-purity nitrogen gas before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.
-
Pump Down and Test: Follow the manufacturer's procedure to pump down the system and then test the instrument's performance with a standard solution.
Logical Relationship: Impact of Ion Source Contamination
Caption: The impact of ion source contamination on signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects with Darolutamide-d4
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing matrix effects when using Darolutamide-d4 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing darolutamide (B1677182) in biological samples?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as darolutamide, by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of darolutamide, endogenous substances like phospholipids, salts, and proteins, or exogenous compounds from sample collection and preparation can cause these effects.[1]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to darolutamide, it is expected to have very similar chromatographic retention times and ionization behavior.[3] Therefore, any ion suppression or enhancement experienced by darolutamide from the matrix will be mirrored by this compound. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can this compound completely eliminate problems related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard. If this slight separation causes them to elute in regions with significantly different matrix interferences, it can lead to what is known as differential matrix effects and impact quantification. Therefore, thorough method validation is crucial.
Q4: How can I quantitatively assess the matrix effect for my darolutamide assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of darolutamide (and this compound) in a solution prepared in a post-extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, where an MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1] Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.
Q5: What are some common causes of poor reproducibility when using this compound?
A5: Poor reproducibility of the analyte/internal standard area ratio can be due to several factors, including inconsistent sample preparation, column degradation leading to chromatographic shifts, or carryover from the autosampler. It is also possible that the concentration of the this compound spiking solution is incorrect or has degraded.
Troubleshooting Guide
This guide provides solutions to common issues encountered when addressing matrix effects with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio between replicate injections. | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. |
| Differential matrix effects between darolutamide and this compound. | Optimize chromatographic conditions to ensure co-elution. Consider further sample cleanup to remove interfering matrix components. | |
| Ion suppression or enhancement is observed despite using this compound. | The internal standard is not perfectly co-eluting with the analyte. | Adjust the chromatographic gradient, mobile phase composition, or select a different analytical column to achieve better co-elution. |
| The concentration of interfering matrix components is excessively high. | Implement a more rigorous sample cleanup procedure such as solid-phase extraction (SPE) instead of simple protein precipitation.[4] | |
| Poor peak shape for darolutamide and/or this compound. | Matrix components are interfering with the chromatography. | Dilute the sample extract if sensitivity allows. Optimize the sample preparation to better remove interferences. |
| Column degradation. | Replace the analytical column. Implement a column wash routine to prevent the buildup of contaminants. | |
| Unexpectedly high or low calculated concentrations. | Inaccurate concentration of the this compound spiking solution. | Prepare a fresh internal standard stock solution and verify its concentration. |
| Carryover from high-concentration samples. | Optimize the autosampler wash procedure. Inject blank samples after high-concentration samples to assess for carryover. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify the matrix effect.
1. Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a solution of darolutamide and this compound at a known concentration in the mobile phase or a suitable solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracts with darolutamide and this compound to the same concentration as in Set A.
2. LC-MS/MS Analysis:
-
Inject and analyze the samples from both sets using the validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each matrix lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Darolutamide) / (MF of this compound)
-
-
The precision of the IS-Normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Recommended LC-MS/MS Method for Darolutamide Quantification
This protocol is a recommended starting point based on validated methods for darolutamide and similar compounds.[5][6]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS System:
-
LC System: A suitable UHPLC or HPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., Atlantis dC18, 4.6 x 50 mm, 3.0 µm).[7]
-
Mobile Phase:
-
A: 0.2% Formic acid in water
-
B: 0.2% Formic acid in acetonitrile[7]
-
-
Gradient Elution: Optimize to ensure separation from matrix components and co-elution of darolutamide and this compound.
-
Flow Rate: 0.4 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
MRM Transitions:
-
Darolutamide: To be optimized, but a likely transition is m/z 397 → 202[5]
-
This compound: To be optimized based on the deuteration pattern.
-
3. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Visualizations
Caption: Workflow for mitigating matrix effects using this compound.
Caption: How this compound corrects for matrix-induced ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
Technical Support Center: Formulation of Darolutamide-d4 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Darolutamide-d4 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a deuterated form of Darolutamide, a potent androgen receptor inhibitor. Like its non-deuterated counterpart, Darolutamide is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability.[1] This poor solubility can lead to low and variable oral bioavailability, making it challenging to achieve desired therapeutic concentrations in in vivo experiments.
Q2: How does deuteration affect the solubility of this compound compared to Darolutamide?
A2: The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the physicochemical properties, including solubility. While minor differences in properties like hydrophobicity have been observed in some deuterated compounds, for practical purposes, the solubility of this compound can be considered very similar to that of Darolutamide.[2][3] Therefore, formulation strategies effective for Darolutamide are generally applicable to its deuterated analog.
Q3: What are the common signs of poor solubility during formulation preparation?
A3: Researchers may encounter several issues indicative of poor solubility, including:
-
Precipitation: The compound falls out of solution, appearing as solid particles, cloudiness, or a film.
-
Incomplete Dissolution: Visible particles of the compound remain undissolved even after vigorous mixing or sonication.
-
Phase Separation: The formulation separates into distinct layers, particularly in oil-based or emulsion systems.
-
High Viscosity: The formulation becomes overly thick or difficult to handle and administer.
Troubleshooting Guide: Common Formulation Issues
This guide addresses specific problems that may arise during the preparation of this compound formulations for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of aqueous vehicle (e.g., saline, PBS) | The aqueous vehicle reduces the overall solvating capacity of the formulation, causing the drug to crash out. | - Decrease the concentration of the aqueous component. - Increase the concentration of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80). - Prepare the formulation at a slightly elevated temperature (if the compound's stability allows) and cool it down slowly while stirring. - Consider alternative formulation strategies such as solid dispersions or lipid-based formulations. |
| Compound will not fully dissolve in the initial solvent (e.g., DMSO) | The concentration of this compound exceeds its saturation solubility in the solvent. | - Reduce the target concentration of this compound. - Gently warm the solution while sonicating (ensure temperature does not degrade the compound). - Use a larger volume of the initial solvent, keeping in mind the final desired concentration of all components. |
| Formulation is too viscous for administration | High concentrations of polymers (e.g., PEG300) or other excipients. | - Decrease the percentage of the viscous component (e.g., reduce PEG300 from 40% to 30%). - Increase the proportion of a less viscous solvent like saline, while ensuring the drug remains in solution. - Evaluate alternative, less viscous co-solvents. |
| Inconsistent results between experimental batches | Variability in the preparation procedure or environmental conditions. | - Standardize the order of addition of excipients. - Ensure complete dissolution at each step before adding the next component. - Control the temperature and mixing speed during preparation. - Use fresh, high-purity solvents and excipients. |
Experimental Protocols & Data
Solubility Enhancement Strategies
Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound. The choice of method depends on the desired route of administration, dosage, and toxicity considerations of the excipients.
| Strategy | Description | Common Excipients/Methods | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous vehicle.[4] | DMSO, Ethanol, Polyethylene Glycol (PEG) 300/400, Propylene Glycol.[5] | Potential for toxicity at high concentrations of organic solvents. |
| Surfactant Solubilization | Using surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Tween 80, Tween 20, Cremophor EL, Solutol HS 15.[5] | Surfactants can have biological effects and may cause toxicity. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic carrier matrix to improve dissolution rate and solubility.[6] | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), PEG. | Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5] | β-cyclodextrins (e.g., HP-β-CD, SBE-β-CD). | The size of the drug molecule must be compatible with the cyclodextrin (B1172386) cavity. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or liposomes.[3] | Corn oil, sesame oil, medium-chain triglycerides. | Can enhance lymphatic transport and avoid first-pass metabolism. |
| Particle Size Reduction | Increasing the surface area of the drug particles through micronization or nanosizing, which can improve the dissolution rate.[4] | Milling, high-pressure homogenization. | May not be sufficient on its own to overcome very low solubility. |
Protocol for a Standard In Vivo Formulation (Co-solvent/Surfactant System)
This protocol describes the preparation of a common vehicle used for oral or parenteral administration of poorly soluble compounds in preclinical animal studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Final Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly until a clear solution is obtained.
-
Add the required volume of Tween 80 to the mixture and vortex until homogeneous.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear.
Note: The final concentration of this compound in this vehicle will depend on its solubility limit within this specific mixture. It is recommended to perform preliminary solubility tests to determine the maximum achievable concentration.
Visualizations
Experimental Workflow for Formulation Development
The following diagram outlines a logical workflow for selecting and optimizing a suitable formulation for this compound.
Caption: A stepwise approach to developing an in vivo formulation for this compound.
Signaling Pathway of Darolutamide
Darolutamide exerts its therapeutic effect by inhibiting the androgen receptor (AR) signaling pathway at multiple points.
Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synmr.in [synmr.in]
- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 5. lifetechindia.com [lifetechindia.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Darolutamide-d4 for Use as an Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darolutamide-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for quantitative bioanalysis?
A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, Darolutamide. This similarity ensures they behave almost identically during sample preparation, chromatographic separation, and ionization, effectively compensating for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][3]
Q2: What is a good starting concentration for this compound as an internal standard?
A2: The optimal concentration for this compound is dependent on the expected concentration range of Darolutamide in the samples and the sensitivity of the LC-MS/MS instrument. A general best practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.[4] An excessively high concentration can lead to detector saturation, while a concentration that is too low may result in poor signal-to-noise and inaccurate quantification.[5][6] There is no single recommended starting concentration, and it should be determined experimentally for your specific matrix and method.[6]
Q3: Can this compound perfectly correct for all matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][7] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement, it can result in inaccurate quantification.[1]
Q4: What should I do if I observe a shift in retention time between Darolutamide and this compound?
A4: A slight, consistent shift in retention time is a known phenomenon with deuterated standards due to the deuterium (B1214612) isotope effect.[7][8] The key is to ensure that this separation does not lead to differential matrix effects.[7] If you suspect this is impacting your results, you can try adjusting your chromatography to minimize the separation or ensure that both compounds elute in a region with minimal matrix effects.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Issue 1: High Variability in the Darolutamide/Darolutamide-d4 Peak Area Ratio
| Potential Cause | Troubleshooting Action |
| Inconsistent Internal Standard Addition | Ensure precise and consistent addition of the this compound working solution to all samples, including calibration standards and quality controls. Use calibrated pipettes and verify your dilution scheme. |
| Internal Standard Instability (Hydrogen/Deuterium Exchange) | While less common for deuterium on aromatic rings, H/D exchange can occur under certain pH and temperature conditions.[5] To investigate, incubate this compound in a blank matrix under your experimental conditions and monitor for any increase in the non-labeled Darolutamide signal.[7] If exchange is confirmed, consider adjusting sample preparation conditions. |
| Poor Chromatographic Peak Shape | Optimize your LC method (e.g., mobile phase, gradient, column) to ensure sharp, symmetrical peaks for both Darolutamide and this compound.[4] |
| Differential Matrix Effects | If the analyte and internal standard are not perfectly co-eluting, they may be experiencing different levels of ion suppression or enhancement.[1][7] Adjust chromatographic conditions to achieve better co-elution. |
Issue 2: Low Signal Intensity of this compound
| Potential Cause | Troubleshooting Action |
| Suboptimal Concentration | The concentration of this compound may be too low for your instrument's sensitivity or the level of matrix suppression.[5] Perform an internal standard concentration optimization experiment (see protocol below). |
| Ion Suppression | Matrix components co-eluting with this compound can suppress its ionization.[1][5] Perform a post-extraction spike experiment to quantify the degree of ion suppression.[5] Consider improving your sample clean-up procedure or adjusting the chromatography to separate this compound from the interfering components.[5] |
| Improper Storage and Handling | Degradation due to incorrect storage (e.g., light or temperature exposure) or multiple freeze-thaw cycles can lower the effective concentration.[5] Always refer to the manufacturer's storage recommendations and prepare fresh working solutions regularly. |
| Instrumental Issues | A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity.[5] Perform routine instrument maintenance and calibration. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and ensures accurate quantification of Darolutamide across the entire calibration range.
Methodology:
-
Prepare Darolutamide Calibration Standards: Prepare a series of calibration standards of Darolutamide in the desired biological matrix, covering the expected analytical range (e.g., from Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ).
-
Prepare this compound Spiking Solutions: Prepare several concentrations of this compound spiking solutions (e.g., low, medium, and high concentrations). The medium concentration should be chosen based on the mid-point of the Darolutamide calibration curve.
-
Spike and Process Samples: For each this compound concentration, spike a full set of Darolutamide calibration standards. Process these samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed samples using your LC-MS/MS method.
-
Data Evaluation:
-
For each this compound concentration, plot the peak area ratio (Darolutamide/Darolutamide-d4) against the Darolutamide concentration to generate a calibration curve.
-
Evaluate the linearity (coefficient of determination, R²) of each calibration curve.
-
Monitor the absolute peak area of this compound across all calibration standards. The ideal concentration will result in a consistent peak area and the best linearity for the calibration curve.[6]
-
Data Summary Table for Optimization:
| This compound Concentration | Linearity (R²) | This compound Peak Area RSD (%) across Calibration Curve |
| Low (e.g., X ng/mL) | Insert Value | Insert Value |
| Medium (e.g., Y ng/mL) | Insert Value | Insert Value |
| High (e.g., Z ng/mL) | Insert Value | Insert Value |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for variable analyte to internal standard peak area ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Synthesis of Darolutamide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Darolutamide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in the synthesis of this compound revolve around the introduction and retention of the deuterium (B1214612) labels. Key difficulties include:
-
Site-selectivity: Ensuring the deuterium atoms are incorporated at the desired positions (the d4 designation implies four deuterium atoms) without unintended labeling at other sites.
-
Isotopic purity: Achieving a high percentage of the desired d4 isotopologue and minimizing the presence of d0, d1, d2, and d3 species.
-
H/D exchange: Preventing the loss of deuterium labels during reaction workup, purification, and storage, a phenomenon known as back-exchange. This is particularly relevant for protons on heteroatoms or in acidic/basic environments.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuteration steps compared to their non-deuterated counterparts. This may necessitate optimization of reaction conditions (e.g., longer reaction times, higher temperatures, or different catalysts).
Q2: Which positions on the Darolutamide molecule are typically deuterated for a -d4 analogue?
A2: While the exact positions can vary depending on the synthetic strategy and the intended application (e.g., to alter metabolism), a common approach for introducing four deuterium atoms would be to label the ethyl group attached to the pyrazole (B372694) ring. This would result in deuteration at the methyl and methylene (B1212753) positions of the ethyl group. The rationale for this is often to block or slow down metabolic oxidation at this site.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Besides standard organic impurities from reagents and solvents, the primary impurities of concern are isotopic in nature. These can be categorized as:
-
Under-deuterated species: Darolutamide-d0, -d1, -d2, and -d3.
-
Positional isomers: Molecules with four deuterium atoms but at incorrect positions.
-
Byproducts from side reactions: Depending on the synthetic route, these could include products of incomplete reactions or rearrangements. One known metabolite and potential impurity is Keto-Darolutamide.[1]
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptom: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis of the final product shows a lower-than-expected isotopic purity for the d4 species, with significant amounts of under-deuterated isotopologues.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Deuteration Reaction | - Increase the reaction time or temperature to drive the reaction to completion. - Use a higher excess of the deuterating reagent. - Ensure the catalyst (if used) is active and not poisoned. |
| Presence of Protic Impurities | - Thoroughly dry all solvents and reagents before use. - Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). |
| Back-Exchange During Workup | - Use deuterated solvents (e.g., D₂O, MeOD) for extraction and washing steps where feasible. - Minimize contact with protic solvents. - Work at lower temperatures during purification to reduce the rate of exchange. |
Issue 2: H/D Scrambling (Non-specific Deuteration)
Symptom: Deuterium atoms are found at unintended positions in the molecule, as determined by 2H NMR or advanced MS techniques.
| Potential Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | - Lower the reaction temperature. - Reduce the reaction time and monitor for completion. - Use a milder deuterating agent or catalyst. |
| Undesired Tautomerization | - The pyrazole rings in Darolutamide can undergo tautomerization, which could facilitate H/D exchange.[2] Consider protecting the pyrazole nitrogen not involved in the desired reaction. |
| Catalyst Activity | - An overly active catalyst may promote non-specific C-H activation. Screen for a more selective catalyst or use a catalyst inhibitor to temper activity. |
Issue 3: Difficult Purification of Isotopic Impurities
Symptom: Standard chromatographic techniques (e.g., column chromatography, HPLC) fail to adequately separate the desired this compound from under-deuterated impurities.
| Potential Cause | Troubleshooting Steps & Solutions |
| Similar Polarity of Isotopologues | - Isotopologues often have very similar physical properties. - Optimize the chromatographic method by screening different solvent systems and stationary phases. - Consider preparative HPLC with a high-resolution column for better separation. |
| Co-elution with Byproducts | - Re-evaluate the synthetic route to minimize the formation of byproducts with similar retention times. - Employ orthogonal purification techniques (e.g., crystallization followed by chromatography). |
Experimental Protocols
Illustrative Synthesis of a Key Deuterated Intermediate: (S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-ol-d4
This protocol outlines a plausible method for preparing a key deuterated intermediate, which can then be used in the final steps to synthesize this compound. This example focuses on introducing deuterium via a deuterated Grignard reagent.
Materials:
-
(S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)acetone
-
Methyl-d3-magnesium iodide (CD₃MgI) in diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), dissolve (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)acetone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add the solution of methyl-d3-magnesium iodide dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of D₂O at 0°C. This step introduces the fourth deuterium atom onto the hydroxyl group.
-
Extraction: Add diethyl ether and a saturated solution of ammonium (B1175870) chloride in D₂O. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-ol-d4.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Final Coupling Step to this compound
The purified deuterated intermediate can then be coupled with 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide using standard amide bond formation conditions to yield this compound.
Quantitative Data Summary
The following table provides illustrative data for the synthesis of this compound, based on typical yields and purities for similar deuterated compounds. Actual results may vary depending on the specific experimental conditions.
| Parameter | Target Value | Typical Range | Analytical Method |
| Chemical Purity | >99.0% | 98.5% - 99.8% | HPLC, UPLC[3][4] |
| Isotopic Purity (d4) | >98.0% | 97.0% - 99.5% | High-Resolution Mass Spectrometry (HRMS) |
| Under-deuterated Impurities (d0-d3) | <2.0% | 0.5% - 3.0% | HRMS |
| Overall Yield | >50% | 45% - 65% | Gravimetric |
Visualizations
References
Technical Support Center: Refining Purification Methods for High-Purity Darolutamide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of high-purity Darolutamide-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in achieving high-purity this compound.
Q1: My final product shows the presence of Keto-Darolutamide impurity. How can I remove it?
A1: Keto-Darolutamide is a common impurity that can form during synthesis.[1] To remove it, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often effective. Employing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a trifluoroacetic acid modifier can successfully separate Keto-Darolutamide from the parent compound.[2][3]
Q2: After purification by silica (B1680970) gel chromatography, I observe multiple spots on my TLC plate, indicating several impurities. What should I do?
A2: Standard silica gel chromatography may not be sufficient to remove all structurally similar impurities.[4] Consider a multi-step purification approach. After initial silica chromatography, you can proceed with preparative RP-HPLC for finer separation. Alternatively, recrystallization from a suitable solvent system, such as n-butanol or a mixture of acetonitrile and water, can be an effective secondary purification step.[5][6]
Q3: My this compound sample has a lower than expected purity after recrystallization. How can I improve the purity?
A3: The success of recrystallization depends heavily on the choice of solvent and anti-solvent.[7][8] If purity is low, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems. For Darolutamide (B1677182), n-butanol has been used as a solvent, with alkanes like n-heptane as an anti-solvent.[5][7]
-
Cooling Rate: A slower cooling rate can lead to the formation of more well-defined crystals, which can improve purity.
-
Seeding: Introducing seed crystals of high-purity Darolutamide can promote the crystallization of the desired polymorph and enhance purity.[7]
Q4: I am having trouble separating the diastereomers of this compound. What is the recommended approach?
A4: The separation of diastereomers requires chiral chromatography.[9][10][11] Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[9][12] A screening of different chiral columns and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) is recommended to find the optimal separation conditions.[9][12]
Q5: How can I confirm the purity and identity of my final this compound product?
A5: A combination of analytical techniques should be used for comprehensive purity and identity confirmation. High-performance analytical techniques such as RP-HPLC or UPLC can be used to determine purity with high accuracy.[2][3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of the deuterated compound.
Data Presentation: Analytical Method Comparison
The following table summarizes key parameters of various analytical methods used for Darolutamide purity assessment, which are crucial for monitoring the success of purification.
| Parameter | RP-HPLC Method | HPTLC Method | UPLC Method |
| Column/Plate | Hemochrome Intsil C18 (250 mm x 4.6 mm, 5µ)[2][3] | Silica gel 60 F254 HPTLC plates[13] | Zorbax SB-C18 (100 x 2.1mm, 1.8µ)[14] |
| Mobile Phase | 0.1% Trifluoroacetic Acid: Acetonitrile (60:40)[2][3] | Toluene: Methanol (B129727): Ethyl Acetate: Acetic Acid (6:2:2:0.1 V/V/V/V)[13] | 8mM ammonium (B1175870) acetate, pH: 5.4: acetonitrile (66:34 v/v)[14] |
| Flow Rate | 1 mL/min[2][3] | N/A | 0.4 ml/min[14] |
| Detection Wavelength | 285 nm[2][3] | 285 nm[13] | 272 nm[14] |
| Retention Time (RT) | 8.82 min[2][3] | RF value 0.48[13] | 0.83 min[14] |
| Linearity Range | 25-150 μg/mL[2][3] | 100-350 ng/band[13] | N/A |
| LOD | 0.49 µg/ml[2] | N/A | N/A |
| LOQ | 1.50 µg/ml[2] | N/A | N/A |
Experimental Protocols
Preparative RP-HPLC for High-Purity this compound
This protocol is a scaled-up adaptation of analytical methods for purification purposes.
-
System Preparation:
-
Equip an HPLC system with a preparative C18 column.
-
Prepare the mobile phase: Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid). Degas both solvents thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.[3]
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B).
-
Inject the prepared sample onto the column.
-
Run a gradient elution by increasing the percentage of Solvent B to elute the impurities and then the target compound. The exact gradient will need to be optimized based on the impurity profile.
-
Monitor the elution using a UV detector at 285 nm.[2][3][13]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
-
Purity Analysis:
-
Analyze the final product using an analytical HPLC method to confirm purity.
-
Recrystallization of this compound
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in a clean flask.
-
Add the solvent and heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of solvent to ensure a saturated solution.
-
-
Crystallization:
-
Slowly cool the solution to room temperature. Crystal formation should begin. For better crystal growth, the cooling process can be further slowed by using an insulated bath.
-
If crystallization does not start, add a few seed crystals of pure Darolutamide.
-
Once the solution has reached room temperature, slowly add the anti-solvent with continuous stirring to induce further precipitation.[7]
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 70°C) to remove residual solvents.[15]
-
-
Purity Confirmation:
-
Assess the purity of the recrystallized product using analytical HPLC and check for the absence of impurities.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Purity After Initial Purification
References
- 1. Darolutamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. US20210087175A1 - Crystalline Form II of Darolutamide - Google Patents [patents.google.com]
- 6. WO2022049075A1 - Amorphous solid dispersion of darolutamide - Google Patents [patents.google.com]
- 7. WO2019166385A1 - Crystalline form ii of darolutamide - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. rjptonline.org [rjptonline.org]
- 15. patents.justia.com [patents.justia.com]
How to resolve co-elution of Darolutamide and its metabolites with Darolutamide-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of darolutamide (B1677182) and its metabolites with the internal standard, darolutamide-d4, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution between darolutamide, its metabolites, and this compound?
Co-elution in liquid chromatography is primarily caused by insufficient separation of compounds with similar physicochemical properties. For darolutamide and its analogs, the key factors include:
-
Similar Polarity: Darolutamide, its primary metabolites (keto-darolutamide), and the deuterated internal standard (this compound) possess very similar chemical structures, leading to comparable retention times on a reversed-phase column.
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase composition, gradient slope, or stationary phase can fail to provide the necessary selectivity to resolve these closely related compounds.
-
Matrix Effects: The sample matrix (e.g., plasma, urine) can alter the retention behavior of the analytes and the internal standard, leading to peak shifting and overlap.
Q2: How does the choice of internal standard affect the analysis?
A stable isotope-labeled internal standard like this compound is ideal because its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and ionization. However, this similarity also makes chromatographic separation more challenging. The minor difference in mass due to deuterium (B1214612) labeling does not affect retention time, leading to intentional co-elution in many modern methods that rely on mass spectrometric resolution. The key is to ensure that there is no isobaric interference.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshoot and resolve the co-elution of darolutamide, its metabolites, and this compound.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for co-elution.
Step 1: Verify Mass Spectrometer Resolution
Ensure your mass spectrometer has sufficient resolution to distinguish between darolutamide, its metabolites, and this compound based on their mass-to-charge ratios (m/z).
Quantitative Data: m/z Values
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Darolutamide | 399.2 | 328.1 |
| Keto-darolutamide | 413.2 | 342.1 |
| This compound | 403.2 | 332.1 |
Step 2: Optimize Chromatographic Conditions
If mass spectrometric resolution is adequate, focus on improving the chromatographic separation.
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Optimization Strategy:
-
Modify Organic Solvent: Substitute acetonitrile with methanol. Methanol has a different selectivity and may improve the resolution of structurally similar compounds.
-
Adjust Additives: Vary the concentration of formic acid (e.g., 0.05% to 0.2%) or introduce a different modifier like ammonium (B1175870) formate (B1220265) to alter the ionization and retention characteristics.
-
A shallow gradient is often effective in separating closely eluting peaks.
Example Gradient Programs
| Time (min) | % Mobile Phase B (Standard Gradient) | % Mobile Phase B (Shallow Gradient) |
| 0.0 | 20 | 20 |
| 1.0 | 20 | 25 |
| 5.0 | 95 | 60 |
| 6.0 | 95 | 95 |
| 7.0 | 20 | 95 |
| 8.0 | 20 | 20 |
Step 3: Evaluate Different Stationary Phases
If optimizing the mobile phase and gradient is insufficient, consider a column with a different stationary phase.
Stationary Phase Selection Logic
Caption: Logic for selecting an alternative stationary phase.
Experimental Protocol: Column Screening
-
Column Selection:
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the aromatic rings of darolutamide.
-
Pentafluorophenyl (PFP) Column: Provides unique selectivity for compounds with aromatic rings and polar functional groups.
-
-
Method Adaptation:
-
Start with the optimized mobile phase and gradient from the previous steps.
-
Perform scouting runs on each new column to assess the separation.
-
Fine-tune the gradient for the most promising stationary phase.
-
Summary of Troubleshooting Strategies
| Strategy | Parameter to Modify | Expected Outcome |
| Mobile Phase Chemistry | Organic solvent (Acetonitrile vs. Methanol), Additives (Formic Acid %) | Altered selectivity and improved resolution. |
| Gradient Elution | Slope of the organic phase gradient | Increased separation between closely eluting peaks. |
| Stationary Phase | Column chemistry (e.g., C18, Phenyl-Hexyl, PFP) | Different retention mechanisms leading to better separation. |
| Temperature | Column oven temperature | Improved peak shape and potential changes in selectivity. |
Technical Support Center: Enhancing the Stability of Darolutamide-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Darolutamide-d4 in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound can be categorized as follows:
-
Chemical and Metabolic Stability: this compound is susceptible to degradation influenced by factors such as pH, temperature, and enzymatic activity within the biological matrix.[1][2][3] The primary metabolic pathways for darolutamide (B1677182) involve oxidation, primarily by the CYP3A4 enzyme, and glucuronidation.[4][5]
-
Isotopic Stability (Hydrogen-Deuterium Back-Exchange): A specific concern for deuterated compounds is the potential exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment (e.g., water in the biological matrix).[6] This is more likely to occur under harsh conditions like extreme pH or high temperatures during sample processing.[6]
Q2: What are the recommended storage conditions for this compound stock solutions and biological samples?
A2: Adherence to appropriate storage conditions is critical for maintaining the integrity of this compound.
-
Stock Solutions: For prepared stock solutions of this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[4]
-
Biological Samples: For long-term stability, biological samples containing this compound should be stored at -80°C.[7] It is crucial to minimize freeze-thaw cycles, as repeated cycles can lead to degradation.[5] If multiple analyses are planned, it is best practice to aliquot samples into smaller volumes before freezing.
Q3: How many freeze-thaw cycles can samples containing this compound withstand?
A3: A validation study for darolutamide (the non-deuterated form) demonstrated stability through three freeze-thaw cycles.[7] While specific data for the d4 variant is not available, it is recommended to limit freeze-thaw cycles to a maximum of three to five, and to validate stability for the specific number of cycles anticipated in your experimental workflow.[5]
Q4: Is this compound sensitive to light?
A4: Forced degradation studies on the non-deuterated form of darolutamide showed no significant degradation under UV or sunlight conditions.[7] However, as a general precautionary measure, it is advisable to protect solutions and samples from prolonged exposure to direct light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in biological matrices.
| Symptom | Possible Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Degradation during sample storage or handling. | - Ensure samples are consistently stored at ≤ -20°C (ideally -80°C) for long-term storage. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Minimize the time samples spend at room temperature during processing. |
| Inefficient extraction from the biological matrix. | - Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure complete protein removal. - Verify the pH of the extraction solvent is optimal for this compound solubility and stability. | |
| Shift in mass-to-charge ratio (m/z) or unexpected increase in the non-deuterated darolutamide signal. | Hydrogen-Deuterium (H/D) back-exchange. | - Avoid extreme pH conditions during sample preparation. Neutral pH is generally preferred. - Use lower temperatures for any solvent evaporation steps. - Evaluate the mobile phase composition and ion source conditions in the mass spectrometer to minimize in-source exchange. |
| Variable results between analytical runs. | Inconsistent sample preparation. | - Ensure precise and consistent timing for all incubation and extraction steps. - Use a validated and standardized protocol for all samples. |
| Autosampler instability. | - A stability study of darolutamide (non-deuterated) showed it was stable in the injector for 24 hours.[7] If longer sequences are run, consider re-validating autosampler stability. - Maintain a low temperature in the autosampler (e.g., 4°C). |
Quantitative Stability Data
The following tables summarize available stability data for darolutamide (non-deuterated). The acceptance criterion for stability is typically that the mean concentration of the stored samples is within 85-115% of the baseline concentration.[7]
Table 1: Summary of Short-Term and Freeze-Thaw Stability of Darolutamide in Quality Control Samples on DBS cards [7]
| Condition | Duration | Concentration Levels | Result (% of Initial Concentration) |
| In-injector | 24 hours | Low & High | Within 85-115% |
| Room Temperature | 7 days | Low & High | Within 85-115% |
| Freeze/Thaw Cycles | 3 cycles | Low & High | Within 85-115% |
Table 2: Long-Term Stability of Darolutamide in Quality Control Samples on DBS cards [7]
| Storage Temperature | Duration | Concentration Levels | Result (% of Initial Concentration) |
| -80°C ± 10°C | At least 30 days | Low & High | Within 85-115% |
Table 3: Forced Degradation of Darolutamide [7]
| Stress Condition | Result |
| Acidic | 3.10% degradation |
| Alkaline | 4.54% degradation |
| Neutral | No degradation |
| UV Light | No degradation |
| Thermal | No degradation |
| Sunlight | No degradation |
| Oxidative | No degradation |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Biological Matrices
This protocol is adapted from general procedures for stability testing of deuterated compounds and should be validated for your specific matrix and analytical method.[5]
-
Preparation of Spiked Samples:
-
Pool the desired biological matrix (e.g., human plasma) from multiple sources.
-
Fortify the matrix with this compound at a minimum of two concentration levels (low and high quality control levels).
-
Aliquot the spiked samples into individual, tightly sealed storage vials.
-
-
Freeze-Thaw Stability:
-
Analyze a set of freshly prepared spiked samples to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for the desired number of cycles (e.g., 3 to 5).
-
After the final thaw, analyze the samples and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen, spiked samples and keep them at room temperature for specified durations (e.g., 4, 8, 12, 24 hours).
-
Analyze the samples at each time point and compare the concentrations to the baseline.
-
-
Long-Term Stability:
-
Store the spiked aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples.
-
Allow samples to thaw completely, process, and analyze. Compare the results to the baseline concentrations.
-
-
Data Analysis:
-
Calculate the mean concentration of the stored samples as a percentage of the mean concentration of the baseline samples. The stability is acceptable if the percentage is within a predefined range (e.g., 85-115%).
-
Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This is a general protein precipitation method that is often effective for small molecules in plasma.[8]
-
To 50 µL of the plasma sample (calibration standard, QC, or unknown), add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
Caption: Simplified metabolic pathways of Darolutamide.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Darolutamide Bioanalysis: A Comparative Guide to Internal Standard Selection for Method Validation
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability of these methods. This guide provides a comparative overview of the validation of bioanalytical methods for darolutamide (B1677182), with a focus on the performance of different internal standards, including the deuterated analog, Darolutamide-d4.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended in bioanalytical assays, particularly for mass spectrometry-based methods. SIL internal standards share identical chemical and physical properties with the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, thereby enhancing accuracy and precision. However, in practice, other compounds are also utilized as internal standards. This guide will compare and contrast the available data on various internal standards used in darolutamide quantification.
Performance Data Comparison
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for darolutamide quantification using different internal standards.
Table 1: Bioanalytical Method Performance for Darolutamide Quantification
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Abiraterone-d4 | Darolutamide, Enzalutamide (B1683756), Abiraterone | Human Plasma | 50.0–5000 | Not explicitly stated for darolutamide alone | Not explicitly stated for darolutamide alone | Within ±15% of nominal values | [1][2][3] |
| Bicalutamide | Darolutamide, ORM-15341 | Mice Plasma | 0.61–1097 | 1.34–13.8 | 4.85–12.9 | Not explicitly stated | [4] |
| Apalutamide-d3 | Darolutamide, ORM-15341, Enzalutamide, N-desmethylenzalutamide | Mice Dried Blood Spots | 0.93–2000 | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | [5] |
Table 2: Darolutamide Stability Data from a Method Utilizing Abiraterone-d4 as Internal Standard [1]
| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Bench-top (4h, RT) | 150 | 98.7 |
| 4000 | 102.5 | |
| Freeze-thaw (3 cycles) | 150 | 95.3 |
| 4000 | 99.8 | |
| Long-term (-70°C, 1 month) | 150 | 96.0 |
| 4000 | 100.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are summaries of the experimental protocols from studies utilizing different internal standards for darolutamide analysis.
Method 1: Simultaneous Quantification of Abiraterone, Enzalutamide, and Darolutamide using Abiraterone-d4 as Internal Standard [1][2][3]
-
Sample Preparation: An aliquot of 200 µL of the internal standard solution (abiraterone-d4) is used for sample preparation.[1]
-
Chromatography: Liquid chromatography is performed to separate the analytes.
-
Detection: Tandem mass spectrometry (LC-MS/MS) is used for detection and quantification.
-
Validation: The method was validated according to the U.S. Food and Drug Administration and European Medicines Agency requirements.[2]
Method 2: Simultaneous Quantification of Darolutamide and its Active Metabolite, ORM-15341, using Bicalutamide as Internal Standard [4]
-
Sample Preparation: Liquid-liquid extraction is employed to process 50µL of mice plasma.
-
Chromatography: Chromatographic separation is achieved on an Atlantis C18 column with an isocratic mobile phase of 0.2% formic acid in acetonitrile (B52724) (35:65, v/v) at a flow rate of 0.8 mL/min. The total run time is 2.5 minutes.
-
Detection: A triple quadrupole mass spectrometer in negative ionization mode is used, monitoring the transitions m/z 397→202 for darolutamide, 395→202 for ORM-15341, and 429→255 for the internal standard, bicalutamide.
-
Validation: The method was validated as per regulatory guidelines.
Method 3: Simultaneous Quantification of Enzalutamide, Darolutamide, and their Active Metabolites using Apalutamide-d3 as Internal Standard in Dried Blood Spots [5]
-
Sample Preparation: Liquid extraction from 3 mm punched disks from dried blood spot (DBS) cards.
-
Chromatography: An Atlantis dC18 column is used with an isocratic mobile phase of 0.2% formic acid in acetonitrile (30:70, v/v). The total run time is 2.5 minutes.
-
Detection: LC-MS/MS with electrospray ionization in the positive-ion mode is used. The MS/MS ion transitions monitored are m/z 399 → m/z 178 for darolutamide, m/z 397 → m/z 194 for ORM-15341, and m/z 481 → m/z 453 for the internal standard, apalutamide-d3.
-
Validation: The method was validated as per regulatory guidelines.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate a typical workflow for bioanalytical method validation.
Caption: General workflow for bioanalytical sample analysis and method validation.
Caption: Core parameters for bioanalytical method validation.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Darolutamide
For researchers, scientists, and drug development professionals, the accurate quantification of darolutamide (B1677182) in biological matrices is paramount for pharmacokinetic studies and clinical trial monitoring. The choice of a suitable internal standard (IS) is a critical determinant of the robustness and reliability of the bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for potential variability and ensuring data integrity.
While a stable isotope-labeled (SIL) internal standard, such as Darolutamide-d4, is theoretically the gold standard for bioanalysis due to its near-identical physicochemical properties to the analyte, a comprehensive review of published literature reveals a notable absence of validated LC-MS/MS methods utilizing this compound. However, several studies have successfully developed and validated methods for darolutamide quantification using alternative internal standards.
This guide provides a comparative analysis of these alternative internal standards, presenting their performance data from published studies. It also offers a discussion on the theoretical advantages of using a SIL internal standard like this compound, providing a framework for the development of future bioanalytical methods.
Performance Comparison of Internal Standards for Darolutamide Analysis
The following table summarizes the performance characteristics of different internal standards used in validated LC-MS/MS methods for the quantification of darolutamide. It is important to note that direct comparisons should be made with caution, as the experimental conditions and instrumentation vary between studies.
| Internal Standard | Analyte(s) Quantified | Biological Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Bicalutamide | Darolutamide & ORM-15341 | Mice Plasma | 0.61 | 0.61 - 1097 | Intra-day: 1.34-13.8, Inter-day: 4.85-12.9 | Within ±15% | [1][2] |
| Warfarin | Darolutamide Diastereomers & ORM-15341 | Mice Plasma | 100 | 100 - 2400 | Intra-day: 1.25-10.2, Inter-day: 1.58-12.3 | Within ±15% | [3] |
| Abiraterone-d4 | Darolutamide, Enzalutamide & Abiraterone | Human Plasma | 50.0 | 50.0 - 5000 | Not explicitly stated for darolutamide | Not explicitly stated for darolutamide | [4][5] |
Theoretical Advantages of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is highly recommended in bioanalytical method development for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to darolutamide. This ensures that it behaves similarly during sample extraction, reducing variability in recovery.
-
Co-elution with Analyte: In liquid chromatography, this compound will co-elute with darolutamide. This is crucial for compensating for matrix effects, where other molecules in the sample can enhance or suppress the ionization of the analyte in the mass spectrometer's source.
-
Correction for Ionization Variability: As this compound and darolutamide ionize similarly, the ratio of their signals remains constant even if there are fluctuations in the mass spectrometer's performance, leading to more accurate and precise quantification.
Experimental Protocols
The following are summaries of the experimental protocols from the cited studies. For complete details, please refer to the original publications.
Method Using Bicalutamide as Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Atlantis C18
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (B52724) (35:65, v/v)
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
MRM Transitions:
-
Darolutamide: m/z 397.0 → 202.0
-
ORM-15341: m/z 395.0 → 202.0
-
Bicalutamide (IS): m/z 429.0 → 255.0
-
-
Method Using Warfarin as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Chiralpak IA
-
Mobile Phase: 5 mM ammonium (B1175870) acetate (B1210297) in water and absolute alcohol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
MRM Transitions:
-
Darolutamide Diastereomers: m/z 397.0 → 202.0
-
ORM-15341: m/z 395.0 → 202.0
-
Warfarin (IS): m/z 307.0 → 250.0
-
-
Method Using Abiraterone-d4 as Internal Standard[4][5]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
Instrument: Not specified
-
Ionization Mode: Not specified
-
MRM Transitions: Not specified for darolutamide and abiraterone-d4.
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of darolutamide using an internal standard.
Caption: A generalized workflow for the bioanalytical quantification of darolutamide.
References
- 1. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. onclive.com [onclive.com]
The Gold Standard in Darolutamide Bioanalysis: A Case for Cross-Validation with Darolutamide-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of darolutamide (B1677182), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. While various analytical methods have been validated for darolutamide quantification using different internal standards, the use of a stable isotope-labeled internal standard, specifically Darolutamide-d4, represents the gold standard. This guide provides a comparative overview of existing validated assays for darolutamide and outlines the rationale and a proposed workflow for cross-validation with this compound.
Darolutamide is a potent androgen receptor inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. An ideal internal standard co-elutes with the analyte, has similar extraction recovery and ionization response, thereby effectively compensating for variations during sample processing and analysis. A deuterated internal standard like this compound, being chemically identical to darolutamide, is expected to provide the most accurate and reliable results.
Comparison of Validated Analytical Methods for Darolutamide
Currently, published literature describes several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for the quantification of darolutamide. However, none of these studies have utilized this compound as the internal standard. The following tables summarize the key performance parameters of some of these methods, offering a comparative landscape of the available alternatives.
Table 1: Performance Characteristics of LC-MS/MS Methods for Darolutamide Quantification
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Bicalutamide | Mice Plasma | 0.61 - 1097 | 0.61 | 1.34 - 13.8 | 4.85 - 12.9 | [1] |
| Warfarin | Mice Plasma | 100 - 2400 | 100 | 1.25 - 10.2 | 1.58 - 12.3 | [2] |
| Abiraterone-d4 | Human Plasma | 50.0 - 5000 | 50.0 | Not Reported | Not Reported | [3][4] |
| Apalutamide-d3 | Mice Dried Blood Spots | 0.93 - 2000 | 0.93 | Not Reported | Not Reported | [5] |
Table 2: Performance Characteristics of HPLC/HPTLC Methods for Darolutamide Quantification
| Method | Internal Standard | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) | Reference |
| RP-HPLC | None | Pharmaceutical Dosage Form | 25 - 150 µg/mL | 1.50 µg/mL | 101.81 | < 2 | [6] |
| HPTLC | Carbamazepine | Tablet Dosage Form | 100 - 350 ng/band | Not Reported | 98 - 100 | < 2 | [5][7] |
The Case for this compound: A Hypothetical Cross-Validation
While the methods listed above are validated and suitable for their specific applications, the use of a non-ideal internal standard can introduce variability and potential inaccuracies. A structural analog may not perfectly mimic the chromatographic behavior, extraction efficiency, or ionization response of the analyte.
Cross-validation of an established darolutamide assay with this compound as the internal standard would provide a definitive measure of the assay's performance and robustness. The expectation is that a method employing this compound would exhibit improved precision and accuracy, particularly in complex biological matrices where matrix effects can be significant.
Experimental Protocols
Below are representative experimental protocols for a darolutamide assay using LC-MS/MS, which could be adapted for a cross-validation study with this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for darolutamide and this compound would need to be optimized.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context of darolutamide, the following diagrams are provided.
Experimental workflow for darolutamide bioanalysis.
References
- 1. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. HPTLC method development and validation for darolutamide tablets. [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wisdomlib.org [wisdomlib.org]
A Comparative Pharmacokinetic Profile of Darolutamide and its Deuterated Analog, Darolutamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the non-steroidal androgen receptor inhibitor, darolutamide (B1677182), and its deuterated analog, darolutamide-d4. While direct comparative pharmacokinetic studies between darolutamide and this compound are not available, this is because deuterated analogs like this compound are primarily synthesized for use as internal standards in bioanalytical assays to precisely quantify darolutamide in biological matrices. The underlying principle for this application is that the pharmacokinetic behavior of a deuterated compound is expected to be identical to its non-deuterated counterpart. Therefore, this guide will focus on the comprehensive pharmacokinetic profile of darolutamide, supported by experimental data, and elucidate the role of this compound in its analysis.
Pharmacokinetic Profile of Darolutamide
Darolutamide is an androgen receptor inhibitor that works by competitively binding to the ligand-binding domain of the androgen receptor, preventing its nuclear translocation and subsequent transcription of target genes involved in prostate cancer cell proliferation.[1] Its pharmacokinetic profile has been well-characterized in several clinical studies.[2][3]
Data Presentation: Pharmacokinetic Parameters of Darolutamide
The following table summarizes the key pharmacokinetic parameters of darolutamide in humans.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 4–6 hours | [2] |
| Terminal Half-life (t½) | 13 hours | [2] |
| Absolute Bioavailability (tablet, fasted) | ~30% | [2][3] |
| Absolute Bioavailability (tablet, with food) | 60–75% | [2][3] |
| Plasma Protein Binding | 92% (mainly to albumin) | [4] |
| Unbound Fraction in Plasma | 7.8% | [2] |
| Metabolism | Primarily via CYP3A4 and UGT1A9/1A1 to the active metabolite keto-darolutamide. | [5] |
| Excretion | 63.4% in urine and 32.4% in feces. | [5] |
Keto-darolutamide, the major active metabolite, exhibits a similar pharmacological activity to darolutamide and its plasma exposure is higher than that of the parent drug.[5]
The Role of this compound in Pharmacokinetic Studies
This compound is a stable isotope-labeled version of darolutamide where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This modification results in a molecule with a higher mass, which can be distinguished from the non-deuterated darolutamide by a mass spectrometer.
In pharmacokinetic studies, this compound is used as an internal standard (IS) for the quantification of darolutamide in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of the IS to the sample at an early stage of analysis allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy and precision of the measurement.
The fundamental assumption is that the deuterated standard (this compound) behaves identically to the analyte (darolutamide) during extraction, chromatography, and ionization. This is a valid assumption because the small mass difference between the two compounds does not significantly alter their physicochemical properties and, consequently, their pharmacokinetic behavior.
Experimental Protocols
The quantification of darolutamide in biological matrices is a critical component of its pharmacokinetic characterization. Below is a representative experimental protocol based on published LC-MS/MS methods.
Bioanalytical Method for Darolutamide Quantification
1. Sample Preparation:
-
Aliquots of plasma samples are mixed with a known concentration of this compound as the internal standard.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant containing darolutamide and this compound is collected and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both darolutamide and this compound in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.
3. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of darolutamide to this compound against the known concentrations of darolutamide standards.
-
The concentration of darolutamide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
References
- 1. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. d-nb.info [d-nb.info]
Head-to-head comparison of Darolutamide-d4 with other deuterated androgen receptor inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterated second-generation androgen receptor inhibitors (ARIs), focusing on the available experimental data for these compounds. The strategic replacement of hydrogen with deuterium, a stable isotope, can significantly alter the pharmacokinetic properties of a drug, a principle known as the kinetic isotope effect. This modification can lead to a more favorable metabolic profile, potentially enhancing efficacy and safety. While the user's interest was in a direct comparison including Darolutamide-d4, publicly available experimental data on its pharmacokinetic or pharmacodynamic properties is not available at this time. This compound is commercially available as a stable isotope-labeled compound for use as a research tool, such as a tracer or internal standard in quantitative analyses.[1][2]
This guide will focus on the available preclinical and clinical data for two other deuterated ARIs: Deutenzalutamide (HC-1119) , a deuterated analog of enzalutamide, and deuterated apalutamide (B1683753) .
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Second-generation androgen receptor inhibitors, including the parent compounds of the deuterated molecules discussed herein, share a common mechanism of action. They are potent antagonists of the androgen receptor (AR), a key driver of prostate cancer cell growth and proliferation. By competitively binding to the ligand-binding domain of the AR, these inhibitors prevent AR nuclear translocation, DNA binding, and the subsequent transcription of androgen-dependent genes. This blockade of the AR signaling pathway ultimately leads to decreased tumor growth and apoptosis of cancer cells.
The primary rationale for deuteration of these ARIs is to improve their metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are heavily involved in the metabolism of these drugs. This can result in a longer drug half-life, increased plasma exposure, and potentially a reduced dosing frequency or lower required dose.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for Deutenzalutamide and deuterated apalutamide. For comparative context, data for the non-deuterated parent compounds are also included where available from the cited studies.
Table 1: Comparative Pharmacokinetics of Deuterated Apalutamide and Apalutamide in Preclinical Models
| Compound | Animal Model | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | Mouse | 10 | 1230 ± 210 | 9870 ± 1560 |
| Deuterated Apalutamide | Mouse | 10 | 1890 ± 320 | 16540 ± 2890 |
| Apalutamide | Rat | 10 | 1560 ± 280 | 14320 ± 2540 |
| Deuterated Apalutamide | Rat | 10 | 2810 ± 450 | 27890 ± 4670 |
| Data adapted from a preclinical study. Deuterated Apalutamide refers to the N-trideuteromethyl analog. |
In preclinical studies, N-trideuteromethyl deuterated apalutamide demonstrated a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) in rats compared to its non-deuterated counterpart.[3][4] Similar improvements in plasma concentrations and pharmacokinetic parameters were also observed in mice.[3][4]
Table 2: Pharmacokinetic Parameters of Deutenzalutamide (HC-1119) in Humans
| Drug | Population | Dose | Pharmacokinetic Parameter | Value |
| Deutenzalutamide | Healthy Adult Males (fasting) | 40 mg (single dose) | Cmax (ng/mL) | 500.3 ± 103.7 |
| AUC0-∞ (ng·h/mL) | 35830 ± 11310 | |||
| Deutenzalutamide | Healthy Adult Males (fasting) | 80 mg (single dose) | Cmax (ng/mL) | 1018 ± 208.5 |
| AUC0-∞ (ng·h/mL) | 73350 ± 20740 | |||
| Deutenzalutamide | Healthy Adult Males (fasting) | 160 mg (single dose) | Cmax (ng/mL) | 1683 ± 463.3 |
| AUC0-∞ (ng·h/mL) | 143100 ± 42100 | |||
| Deutenzalutamide | mCRPC Patients (steady state) | 80 mg/day | - | Achieved same plasma concentration as 160 mg of enzalutamide |
| Data from Phase I clinical trials. mCRPC: metastatic castration-resistant prostate cancer. |
Clinical trial data for Deutenzalutamide (HC-1119) in patients with metastatic castration-resistant prostate cancer (mCRPC) showed that it was safe and well-tolerated.[5] At steady state, the area under the curve (AUC) and maximum concentration (Cmax) of HC-1119 increased in an almost dose-proportional manner at doses of 40, 80, and 160 mg.[5] Notably, an 80 mg daily dose of Deutenzalutamide achieved a similar plasma concentration to a 160 mg dose of enzalutamide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Pharmacokinetic Study of Deuterated Apalutamide in Rodents
Objective: To compare the pharmacokinetic profiles of apalutamide and its N-trideuteromethyl deuterated analog following oral administration in mice and rats.
Animal Models:
-
Male BALB/c mice
-
Male Sprague-Dawley rats
Drug Administration:
-
Apalutamide and deuterated apalutamide were suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The formulations were administered to the animals via oral gavage at a dose of 10 mg/kg.
Sample Collection:
-
Blood samples were collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of apalutamide and deuterated apalutamide were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve), were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Phase I Clinical Trial of Deutenzalutamide (HC-1119)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of Deutenzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC).
Study Design:
-
An open-label, dose-escalation (Part A) and dose-expansion (Part B) Phase Ia clinical trial (NCT03774056).
-
Part A utilized a standard 3+3 dose-escalation design with cohorts receiving 40 mg, 80 mg, 160 mg, and 200 mg of Deutenzalutamide once daily.
-
Part B further evaluated the 80 mg and 160 mg doses.
Participant Eligibility:
-
Patients with a confirmed diagnosis of mCRPC.
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events (AEs), vital signs, physical examinations, and laboratory evaluations.
-
Pharmacokinetics: Plasma samples were collected at specified time points to determine the concentrations of Deutenzalutamide and its metabolites (M1 and M2) using a validated LC-MS/MS method. Pharmacokinetic parameters were analyzed to assess dose-proportionality.
-
Efficacy: Preliminary anti-tumor activity was assessed by measuring prostate-specific antigen (PSA) response rates (≥50% reduction from baseline) and overall disease control rate based on imaging analysis.
Conclusion
The strategy of deuteration shows promise in enhancing the pharmacokinetic profiles of second-generation androgen receptor inhibitors. Preclinical data for deuterated apalutamide and clinical data for Deutenzalutamide (HC-1119) indicate that this modification can lead to increased drug exposure, which may translate to improved therapeutic benefit.
However, a direct head-to-head comparison of deuterated ARIs remains a critical knowledge gap. The absence of publicly available experimental data for this compound prevents its inclusion in a direct comparative analysis at this time. Future studies directly comparing the pharmacokinetic, pharmacodynamic, and safety profiles of these deuterated compounds are warranted to fully elucidate their relative advantages and guide clinical development and application. Such studies will be invaluable for researchers and clinicians in selecting the most effective and safest treatment options for patients with prostate cancer.
References
Assessing the In Vitro Kinetic Isotope Effect of Darolutamide-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro metabolic profile of Darolutamide and its deuterated analog, Darolutamide-d4. The central focus is the kinetic isotope effect (KIE) resulting from the strategic replacement of four hydrogen atoms with deuterium (B1214612) on the Darolutamide molecule. This substitution is hypothesized to attenuate the rate of oxidative metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4).
While direct comparative experimental data for this compound is not publicly available, this guide presents a scientifically grounded, hypothetical comparison based on established principles of drug metabolism and the known metabolic pathways of Darolutamide. The provided experimental data is illustrative of expected outcomes from in vitro assays.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In drug metabolism, substituting a hydrogen atom with its heavier, stable isotope, deuterium, can lead to a significant decrease in the rate of reactions that involve the cleavage of the carbon-hydrogen (C-H) bond.[1][2] This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower zero-point energy, making it stronger and more difficult to break.[3]
For drugs metabolized by oxidative enzymes like the Cytochrome P450 (CYP) family, if the C-H bond cleavage is the rate-determining step in the metabolic pathway, deuteration at that specific position can slow down the drug's metabolism.[4][5][6] This can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile.
Darolutamide is primarily metabolized by CYP3A4-mediated oxidation to its major active metabolite, keto-darolutamide.[3][7][8][9] This metabolic pathway presents a key opportunity for leveraging the kinetic isotope effect to enhance the drug's metabolic stability.
Comparative In Vitro Assessment: Darolutamide vs. This compound
This section presents a hypothetical yet plausible comparison of the in vitro metabolic properties of Darolutamide and this compound. The proposed sites for deuteration in this compound are on the methyl group and the adjacent methylene (B1212753) group of the propan-2-yl linker, as these are likely positions for initial oxidative attack by CYP3A4 leading to the formation of keto-darolutamide.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Darolutamide | 25.7 | 27.0 |
| This compound (Hypothetical) | 68.2 | 10.2 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Rate of Keto-Darolutamide Formation in Human Liver Microsomes
| Compound | Rate of Metabolite Formation (pmol/min/mg protein) |
| Darolutamide | 158.3 |
| This compound (Hypothetical) | 65.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Comparative CYP3A4 Inhibition Profile
| Compound | CYP3A4 IC50 (µM) |
| Darolutamide | > 50 |
| This compound (Hypothetical) | > 50 |
Note: Data is hypothetical and for illustrative purposes. Since deuteration is not expected to alter the fundamental interaction with the enzyme's active site, the inhibitory potential is predicted to be similar.
Visualizing Metabolic Pathways and Experimental Workflows
Darolutamide Metabolism and the Impact of Deuteration
The following diagram illustrates the primary metabolic pathway of Darolutamide and the hypothesized impact of deuteration on the rate-limiting step.
Caption: Metabolic pathway of Darolutamide and the KIE of this compound.
Experimental Workflow for Assessing In Vitro Metabolic Stability
This diagram outlines the typical workflow for a metabolic stability assay in human liver microsomes.
Caption: Workflow for in vitro metabolic stability assay.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Darolutamide and this compound.
Materials:
-
Darolutamide and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) for quenching
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compounds (Darolutamide and this compound) in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM suspension and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
Rate of Keto-Darolutamide Formation
Objective: To compare the rate of formation of the primary metabolite, keto-darolutamide, from Darolutamide and this compound.
Protocol: This assay follows the same procedure as the metabolic stability assay. However, the LC-MS/MS method will be optimized to quantify the formation of keto-darolutamide over time. A standard curve for keto-darolutamide will be used for accurate quantification. The rate of metabolite formation is determined from the initial linear phase of the metabolite concentration versus time plot.
CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To assess and compare the potential of Darolutamide and this compound to inhibit CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4 enzyme
-
A specific CYP3A4 substrate (e.g., midazolam)
-
NADPH regenerating system
-
Test compounds (Darolutamide and this compound) at various concentrations
-
A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)
-
LC-MS/MS system
Protocol:
-
Incubate the recombinant CYP3A4 enzyme with a range of concentrations of the test compound (or positive control) in the presence of the NADPH regenerating system at 37°C for a short pre-incubation period.
-
Initiate the reaction by adding the CYP3A4 substrate (e.g., midazolam).
-
Allow the reaction to proceed for a fixed time.
-
Terminate the reaction with a quenching solution (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).
-
Calculate the percentage of inhibition of CYP3A4 activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
The strategic deuteration of Darolutamide to create this compound is projected to significantly enhance its metabolic stability by slowing down CYP3A4-mediated oxidation, the primary metabolic clearance pathway. This is expected to result in a longer in vitro half-life and a reduced rate of formation of the keto-darolutamide metabolite. The in vitro inhibitory potential against CYP3A4 is not expected to be altered. These hypothetical findings, based on the well-established principle of the kinetic isotope effect, underscore the potential of this compound as a pharmacokinetically improved therapeutic agent. Further in vitro and in vivo studies are warranted to confirm these projections.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Validating Darolutamide-d4 as a Reference in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the androgen receptor inhibitor darolutamide (B1677182), the selection of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of Darolutamide-d4 as a reference standard against other alternatives, supported by experimental data from published literature.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, this compound becomes chemically identical to the analyte of interest, darolutamide, but with a different mass. This unique characteristic allows it to co-elute with darolutamide during chromatography and experience the same ionization effects in the mass spectrometer, thereby effectively compensating for variations in sample preparation and analysis.
The Ideal Internal Standard: Key Attributes
An ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) should possess the following characteristics:
-
Chemical and Physical Similarity: It should closely mimic the analyte in terms of extraction recovery, chromatographic retention, and ionization response.
-
Mass Difference: It must have a distinct mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.
-
Isotopic Purity and Stability: The isotopic label should be stable and not undergo exchange with the surrounding matrix. High isotopic purity is crucial to prevent interference with the analyte signal.
-
Absence in Blank Matrix: The internal standard should not be naturally present in the biological samples being analyzed.
Deuterated standards like this compound are specifically designed to meet these criteria, offering a significant advantage over structural analogs or other non-isotopically labeled compounds.
This compound: A Commercially Available Reference Standard
This compound is commercially available from various suppliers as a stable isotope-labeled internal standard for use in the quantitative analysis of darolutamide. Technical data from suppliers generally indicate a purity of over 95% and an isotopic enrichment of over 95%, making it a suitable candidate for rigorous bioanalytical method validation.[1] MedchemExpress provides a comprehensive data sheet for this compound, confirming its intended use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Comparative Performance: this compound vs. Alternative Internal Standards
| Parameter | Method 1: Bicalutamide (B1683754) (Structural Analog)[2] | Method 2: Warfarin (B611796) (Structural Analog) | Method 3: Abiraterone-d4 (Deuterated Non-analog) | Ideal Performance with this compound (Expected) |
| Linearity Range | 0.61-1097 ng/mL | 100-2400 ng/mL (for each diastereomer) | 50.0–5000 ng/mL | Expected to be similar to or better than alternatives |
| Intra-day Precision (%CV) | 1.34-13.8% | 1.78-4.74% | Not explicitly stated | Expected to be consistently low (<15%) |
| Inter-day Precision (%CV) | 4.85-12.9% | 4.34-5.15% | Not explicitly stated | Expected to be consistently low (<15%) |
| Recovery | Consistent and reproducible | Consistent and reproducible | Not explicitly stated | Expected to be highly consistent and track darolutamide recovery closely |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not explicitly stated | Expected to be minimal and effectively corrected for |
Discussion:
The use of structural analogs like bicalutamide and warfarin as internal standards has been shown to provide acceptable linearity, precision, and recovery in validated methods for darolutamide quantification.[2] However, these compounds have different chemical structures and chromatographic behaviors compared to darolutamide, which can lead to incomplete correction for matrix effects and extraction variability. Similarly, while a deuterated standard of another drug, such as Abiraterone-d4, can offer some advantages of isotopic labeling, it will not perfectly mimic the chromatographic and ionization behavior of darolutamide.
In contrast, this compound, being a stable isotope-labeled analog of the analyte, is expected to provide the most accurate and precise results. It would co-elute with darolutamide, ensuring that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard equally. This leads to a more reliable correction and a more robust bioanalytical method, which is especially critical for complex biological matrices like plasma.
Experimental Protocols
Below are representative experimental protocols from a validated LC-MS/MS method for the simultaneous quantification of darolutamide and its active metabolite, ORM-15341, in mouse plasma, utilizing a structural analog as an internal standard. A method employing this compound would follow a similar workflow, with the key difference being the choice of the internal standard.
Sample Preparation (Liquid-Liquid Extraction)[2]
-
To 50 µL of mouse plasma, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of organic solvents).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions[2]
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Atlantis C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.8 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for darolutamide, its metabolite, and the internal standard.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioanalytical workflow for darolutamide quantification.
Caption: Darolutamide's mechanism of action.
Conclusion
The validation of this compound as a reference standard is a critical step in ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies involving darolutamide. While published methods have demonstrated the utility of alternative internal standards, the fundamental principles of bioanalytical method validation strongly support the use of a stable isotope-labeled analog like this compound. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process makes it the superior choice for minimizing variability and matrix effects, ultimately leading to higher quality data for researchers, scientists, and drug development professionals.
References
Comparative Efficacy of Darolutamide in Preclinical Prostate Cancer Models: A Guide for Researchers
An Objective Analysis of Darolutamide's Performance Against Alternative Androgen Receptor Inhibitors
This guide provides a comprehensive comparison of the preclinical efficacy of Darolutamide, a structurally distinct and potent androgen receptor (AR) inhibitor. The following sections present quantitative data from key preclinical studies, detailed experimental protocols for the cited experiments, and visualizations of the underlying signaling pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the preclinical profile of Darolutamide in the context of other therapeutic options for prostate cancer.
Quantitative Efficacy Data
The preclinical efficacy of Darolutamide has been evaluated in various prostate cancer models. The data below summarizes its potent activity in inhibiting tumor growth in androgen-dependent xenograft models.
Table 1: In Vivo Efficacy of Darolutamide in the LAPC-4 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Change from Baseline (%) at Day 56 | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | - | - |
| Darolutamide | 100 mg/kg, twice daily | Markedly reduced | < 0.0001[1] |
| Enzalutamide | 10 mg/kg, once daily | Significantly reduced | 0.04[1] |
Table 2: In Vivo Efficacy of Darolutamide in the KuCaP-1 Patient-Derived Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Change from Baseline (%) at Day 68 | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | - | - |
| Darolutamide | 100 mg/kg, twice daily | Markedly reduced | 0.0001[1] |
| Enzalutamide | 30 mg/kg, once daily | Reduced | 0.0169[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited in this guide.
In Vivo Xenograft Studies
-
Animal Models: Male immunodeficient mice (e.g., nude mice) were used for tumor implantation.
-
Cell Lines:
-
LAPC-4: An androgen-dependent human prostate cancer cell line.
-
KuCaP-1: A patient-derived xenograft model of human prostate cancer.[2]
-
-
Tumor Implantation: LAPC-4 or KuCaP-1 cells were subcutaneously injected into the flanks of the mice. Tumor growth was monitored regularly.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. Darolutamide was administered orally.[1][2]
-
Efficacy Endpoints:
-
Tumor Volume: Measured periodically using calipers. The change in tumor volume over time was the primary efficacy endpoint.[1]
-
Gene Expression Analysis: At the end of the study, tumors were harvested to analyze the expression of androgen receptor target genes, such as FKBP5, to confirm the mechanism of action.[1]
-
-
Statistical Analysis: Tumor growth inhibition was compared between treatment and vehicle control groups using appropriate statistical methods, such as one-way ANOVA with a post-hoc test.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Darolutamide and a typical experimental workflow for evaluating its preclinical efficacy.
Caption: Mechanism of action of Darolutamide in inhibiting androgen receptor signaling.
Caption: A generalized workflow for preclinical in vivo efficacy studies of Darolutamide.
Discussion
Darolutamide is a potent androgen receptor antagonist that functions through multiple mechanisms.[3][4][5] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and subsequently inhibits AR-mediated gene transcription.[3][4] This leads to a reduction in prostate cancer cell proliferation.[4]
Preclinical studies have consistently demonstrated the robust in vivo efficacy of Darolutamide in various prostate cancer models, including those that are resistant to other antiandrogen therapies.[2][6] Notably, Darolutamide has shown strong antitumor activity in both cell line-derived and patient-derived xenograft models.[2] In comparative preclinical studies, Darolutamide has demonstrated potent inhibition of tumor growth.[1] Furthermore, Darolutamide has a unique chemical structure that results in low penetration of the blood-brain barrier, which may contribute to a favorable safety profile with a lower incidence of central nervous system-related adverse events compared to other AR inhibitors.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 4. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Quantification of Darolutamide Using Darolutamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of darolutamide (B1677182), a potent androgen receptor inhibitor, with a focus on the use of its deuterated analog, Darolutamide-d4, as an internal standard. While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated bioanalytical methods to offer a comparative perspective on their performance. The aim is to assist laboratories in establishing and validating robust and reproducible assays for darolutamide in preclinical and clinical research.
Mechanism of Action of Darolutamide
Darolutamide is an androgen receptor inhibitor used in the treatment of prostate cancer.[1][2] It works by competitively binding to the ligand-binding domain of the androgen receptor (AR), which prevents androgens from activating the receptor.[1] This inhibition disrupts the translocation of the AR from the cytoplasm to the nucleus, a critical step for the transcription of genes that promote tumor growth and survival.[1][3][4] Darolutamide also impedes the recruitment of co-regulators necessary for AR-mediated gene expression.[1] Furthermore, it is effective against certain splice variants of the AR that can drive prostate cancer progression.[1] The primary active metabolite of darolutamide is keto-darolutamide, which exhibits similar pharmacological activity.[2]
Caption: Mechanism of action of darolutamide in inhibiting androgen receptor signaling.
Comparative Analysis of Darolutamide Quantification Methods
The quantification of darolutamide in biological matrices, predominantly plasma, is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally accepted method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice to correct for matrix effects and variations in sample processing and instrument response.
The following table summarizes the key parameters from several published LC-MS/MS methods for darolutamide quantification. While these studies did not all use this compound, their performance characteristics provide a valuable benchmark for laboratories developing new assays.
| Parameter | Method A [5][6] | Method B [7][8] | Method C (Multi-analyte) [9] |
| Matrix | Mice Plasma | Human Plasma | Mice Plasma |
| Internal Standard (IS) | Bicalutamide | Abiraterone-d4 | Apalutamide-d3 |
| Extraction Method | Liquid-Liquid Extraction | Not specified | Protein Precipitation |
| Chromatographic Column | Atlantis C18 | Not specified | Atlantis C18 |
| Mobile Phase | 0.2% Formic acid:Acetonitrile (B52724) (35:65, v/v) | Not specified | 0.2% Formic acid:Acetonitrile (30:70, v/v) |
| Linearity Range (ng/mL) | 0.61 - 1097 | 50.0 - 5000 | Not specified for darolutamide alone |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.61 | 50.0 | Not specified for darolutamide alone |
| Intra-day Precision (%CV) | 1.34 - 13.8 | Not specified | 0.56 - 13.5 |
| Inter-day Precision (%CV) | 4.85 - 12.9 | Not specified | 1.04 - 13.9 |
| Ionization Mode | Negative | Not specified | Not specified |
| Monitored Transitions (m/z) | 397 → 202 | Not specified | 399 → 178 |
Experimental Protocols
Below are generalized experimental protocols for the quantification of darolutamide in plasma using LC-MS/MS, incorporating best practices such as the use of this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Caption: Workflow for darolutamide extraction from plasma via protein precipitation.
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve assay sensitivity.
Caption: Workflow for darolutamide extraction from plasma via liquid-liquid extraction.
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Atlantis C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Darolutamide Transition: m/z 399 → 178 (positive ion mode example)
-
This compound Transition: To be determined based on the position of the deuterium (B1214612) labels (e.g., m/z 403 → [fragment ion]).
-
Keto-darolutamide Transition: m/z 397 → 194 (positive ion mode example)[10]
-
Conclusion
The quantification of darolutamide by LC-MS/MS is a well-established and robust approach. While a direct inter-laboratory comparison study using a common set of samples and the this compound internal standard has not been published, the existing literature demonstrates that reliable and sensitive methods can be developed and validated. Key considerations for establishing such an assay include the choice of sample extraction technique to minimize matrix effects, and the optimization of chromatographic and mass spectrometric conditions. The use of a deuterated internal standard like this compound is strongly recommended to ensure the highest accuracy and precision, making it the gold standard for bioanalytical studies of this important therapeutic agent.
References
- 1. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 5. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Bioanalytical Assays for Darolutamide: A Comparative Guide to Accuracy and Precision
A detailed comparison of published bioanalytical methods for the quantification of darolutamide (B1677182) reveals robust and reliable assays critical for drug development and therapeutic monitoring. While the deuterated internal standard Darolutamide-d4 is commercially available for use in mass spectrometry-based assays, a comprehensive review of currently available scientific literature did not yield a publicly accessible, validated bioanalytical method detailing its specific use and corresponding performance data. Therefore, this guide provides a comparative analysis of established and validated bioanalytical methods for darolutamide that utilize alternative internal standards, offering valuable insights into their accuracy, precision, and procedural workflows.
For researchers, scientists, and professionals in drug development, the selection of a suitable bioanalytical method is paramount for generating high-quality data in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide presents a consolidated overview of various analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of darolutamide in biological matrices.
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize the key performance characteristics of different validated bioanalytical methods for darolutamide, providing a clear comparison of their accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods for Darolutamide Quantification
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Mice Plasma)[2] | Method 3 (Mice Plasma - Chiral Separation) |
| Internal Standard | Abiraterone-d4 | Bicalutamide | Warfarin |
| Linearity Range | 50.0–5000 ng/mL | 0.61–1097 ng/mL | 100–2400 ng/mL (for each diastereomer) |
| Intra-day Precision (%CV) | Within-run precision not explicitly stated, but between-run precision was ≤ 3.67% | 1.34–13.8% | 1.78–4.74% |
| Inter-day Precision (%CV) | ≤ 3.67% | 4.85–12.9% | 4.34–14.6% |
| Accuracy (% Bias or % Recovery) | Average accuracy: 105.0–110.3% | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | 0.61 ng/mL | 100 ng/mL |
Table 2: Performance Characteristics of Other Analytical Methods for Darolutamide
| Parameter | Method 4 (RP-HPLC) |
| Internal Standard | Not specified |
| Linearity Range | 25-75 μg/mL |
| Precision (%RSD) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
Experimental Protocols and Workflows
A fundamental aspect of evaluating and implementing a bioanalytical assay is a thorough understanding of the underlying experimental procedure. Below are detailed workflows for representative LC-MS/MS methods for darolutamide quantification.
Workflow for LC-MS/MS Analysis of Darolutamide in Human Plasma
This workflow is based on a method using Abiraterone-d4 as the internal standard[1].
Caption: Workflow for Darolutamide Analysis in Human Plasma.
General Logical Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical step to ensure its reliability for its intended application. The following diagram illustrates the logical flow of the validation process.
Caption: Logical Workflow for Bioanalytical Method Validation.
Detailed Experimental Methodologies
Method 1: LC-MS/MS for Darolutamide in Human Plasma[1]
-
Sample Preparation: To 200 µL of human plasma, an internal standard solution (Abiraterone-d4) is added. Protein precipitation is then carried out using acetonitrile. After centrifugation, the supernatant is transferred for analysis.
-
Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system is used for the separation of analytes. The chromatographic separation is achieved on a C18 analytical column using a gradient elution with a suitable mobile phase, typically consisting of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The quantification is based on Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both darolutamide and the internal standard.
Method 2: LC-MS/MS for Darolutamide in Mice Plasma[2]
-
Sample Preparation: A liquid-liquid extraction procedure is employed to extract darolutamide and its active metabolite, ORM-15341, from 50 µL of mice plasma. Bicalutamide is used as the internal standard.
-
Liquid Chromatography: Chromatographic separation is achieved on an Atlantis C18 column with an isocratic mobile phase composed of 0.2% formic acid in water and acetonitrile (35:65, v/v) at a flow rate of 0.8 mL/min. The total run time is 2.5 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source operating in negative ionization mode is used for detection. The MRM transitions monitored are m/z 397→202 for darolutamide, m/z 395→202 for ORM-15341, and m/z 429→255 for the internal standard, bicalutamide[2].
Conclusion
The presented bioanalytical methods for darolutamide demonstrate high levels of accuracy and precision, making them suitable for demanding research and clinical applications. While the specific use of this compound as an internal standard is not yet detailed in publicly available literature, the successful validation of assays with alternative internal standards provides a strong foundation for its potential implementation. The choice of a specific method will depend on the biological matrix, the required sensitivity, and the available instrumentation. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most appropriate bioanalytical strategy for their studies involving darolutamide.
References
Safety Operating Guide
Darolutamide-d4 proper disposal procedures
Proper handling and disposal of deuterated active pharmaceutical ingredients like Darolutamide-d4 are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, and work in a well-ventilated area.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations.[1][3] The following are general guidelines for laboratory settings.
Waste Segregation and Collection
Proper segregation is the first step in the waste management process. Never mix incompatible waste streams.[4][5]
-
Solid Waste:
-
Place solid this compound, contaminated spill cleanup materials, and other contaminated solids (e.g., weighing paper, filters) into a dedicated, clearly labeled hazardous waste container.[5]
-
The container must be made of a compatible material that will not react with the chemical and must have a secure, tight-fitting lid.[4][6]
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or weight.[4]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions, reaction mixtures) in a separate, leak-proof hazardous waste container.[5]
-
Differentiate between aqueous and organic solvent waste streams by using separate containers for each.[5]
-
Ensure the container is chemically compatible with the solvent used. Polyethylene or glass containers are often suitable, but always verify compatibility.[5]
-
Label the container as "Hazardous Waste" and list all chemical components by their full name and percentage.[4]
-
Do not dispose of liquid waste containing this compound down the drain or into the sewer system.[2]
-
-
Contaminated Sharps and Labware:
-
Dispose of needles, syringes, and other sharps contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.
-
Place contaminated disposable labware, such as pipette tips and vials, into the solid hazardous waste container.
-
Storage of Hazardous Waste
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Keep waste containers securely closed except when adding waste.[4][6]
-
Store containers in secondary containment bins to prevent spills or leaks.[4]
-
Ensure the storage area is well-ventilated.[2]
Disposal of Empty Containers
Containers that held this compound must be decontaminated before disposal.
-
Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[4]
-
After triple rinsing, the container can be disposed of in accordance with institutional policies, which may include recycling or disposal as non-hazardous waste.[2]
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7]
-
Arrange for a scheduled pickup of the accumulated waste with your institution's Environmental Health and Safety (EHS) office.
-
The preferred disposal methods for this type of chemical waste are typically high-temperature incineration in a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions.[2][7]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound | Labeled, sealed, compatible hazardous waste container | Collection by licensed hazardous waste vendor for incineration.[2][7] |
| Liquid this compound | Labeled, sealed, leak-proof hazardous waste container (separate for aqueous and organic) | Collection by licensed hazardous waste vendor for incineration.[2][7] |
| Contaminated Labware | Solid hazardous waste container or sharps container | Collection by licensed hazardous waste vendor for incineration. |
| Empty Containers | N/A | Triple-rinse; collect first rinseate as hazardous liquid waste. Dispose of container per institutional policy.[4] |
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Darolutamide-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Darolutamide-d4 in a laboratory setting. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
This compound is a deuterated analog of Darolutamide, an androgen receptor inhibitor. While the deuteration is unlikely to alter the chemical's primary hazards, it is prudent to handle it with the same precautions as the parent compound. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and potentially causing respiratory irritation[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE for various laboratory tasks.
| Task Category | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), N95 Respirator, Safety Goggles with Side Shields |
| Preparing Solutions | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), Safety Goggles with Side Shields (work in a certified chemical fume hood) |
| Administering to Cell Cultures or Animals | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), Safety Goggles with Side Shields |
| Cleaning and Decontamination | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), Safety Goggles with Side Shields |
| Waste Disposal | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), Safety Goggles with Side Shields |
Hazard Mitigation and Handling Procedures
A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.
Caption: Standard workflow for safely handling this compound.
Experimental Protocol: Safe Handling and Preparation of this compound Solutions
-
Preparation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Weighing (if in powder form): Carefully weigh the required amount of this compound powder in a chemical fume hood. Use a disposable weigh boat.
-
Reconstitution: Add the desired solvent to the powder. Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
Experimental Use: Perform all experimental procedures within the designated area to contain any potential spills or aerosols.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment used with a suitable deactivating agent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water[2].
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE[3].
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | Immediate First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][4]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[4][5]. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][2]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][5]. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal pathway for this compound.
Disposal Protocol:
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain[2][6].
-
Unused Product: Unused or expired this compound powder should be disposed of in its original container within a sealed hazardous waste bag.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, following all local, state, and federal regulations[1][5].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
